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Iron(3+) ethanolate

Cat. No.: B1588529
CAS No.: 5058-42-4
M. Wt: 191.03 g/mol
InChI Key: JTPUGUWXHGEEHW-UHFFFAOYSA-N
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Description

Significance of Iron(III) Alkoxide Chemistry in Contemporary Research

Iron(III) alkoxide chemistry is a cornerstone of modern inorganic and materials science. Metal alkoxides, in general, are highly valued as precursors for the production of metal oxides, which are essential components in the electronics and ceramics industries. The suitability of alkoxides stems from the relative ease with which their organic components can be removed, often as volatile and non-reactive byproducts. Iron, being the fourth most abundant element in the Earth's crust, offers the advantage of low cost and high availability. mdpi.com Consequently, iron(III) alkoxides are attractive for developing more sustainable and economical chemical processes. nih.govacs.org

Research into iron(III) alkoxides is driven by their diverse applications. They serve as catalysts in organic synthesis, such as in cross-coupling reactions and polymerizations. nih.govacs.org The electronic and structural properties of iron(III) alkoxide complexes can be fine-tuned by modifying the ligand environment, which allows for the development of catalysts with specific activities and selectivities. rsc.orgresearchgate.net Furthermore, their ability to decompose under controlled conditions to form iron oxides makes them critical in the synthesis of advanced materials, including nanoparticles and thin films with tailored magnetic and electronic properties. qyresearch.in

Overview of Iron(3+) Ethanolates in Academic and Industrial Contexts

In both academic and industrial laboratories, iron(3+) ethanolate (B101781) is primarily utilized as a chemical intermediate and precursor. gelest.com It plays a pivotal role in materials science as a starting material for producing various iron-containing materials. qyresearch.in One of its most prominent uses is in sol-gel processes to create iron(III) oxide thin layers for optical and magnetic recording applications. google.comthermofisher.in

The industrial relevance of iron(3+) ethanolate is growing, with the global market valued at US 129 million by 2030. qyresearch.in This growth is fueled by its application in catalysis, nanotechnology, and material design. qyresearch.in For instance, it is used in the synthesis of iron oxide nanoparticles and other advanced materials for electronics and magnetic applications. qyresearch.in A notable application is the preparation of iron-platinum (FePt) nanoparticles through pyrolysis with platinum(II) acetylacetonate (B107027), a process significant for creating materials with specific magnetic properties. thermofisher.inacs.org

Scope and Focus of Current Research Endeavors on Iron(3+) Ethanolates

Current research on this compound is focused on refining its synthesis and expanding its applications in advanced technologies. A significant challenge in its synthesis is achieving high purity and avoiding the formation of impurities. google.com Research has shown that the reaction of iron(III) halides with sodium ethoxide can lead to mixtures of iron(III) oxoethoxide and its halide analogs, making the isolation of pure Fe(OEt)₃ complex. researchgate.net Therefore, developing new non-hydrolytic, alkoxide-based routes is an active area of investigation. researchgate.net

Modern research also explores its role as a catalyst or initiator in polymerization reactions. For example, ferric ethoxide has been used as an initiator for the ring-opening polymerization of lactide to produce poly(lactic acid), a biodegradable polymer. acs.org Another key area is its use in forming low-coordinate homoleptic iron(II) intermediates in cross-coupling reactions, offering an alternative to more toxic additives. nih.gov The thermal decomposition behavior of this compound is also studied to better control the formation of iron oxide nanocrystals, with research showing that its primary decomposition product is ethanol (B145695) via a β-hydride elimination pathway. acs.org These focused research efforts highlight the compound's potential in creating precisely engineered materials and promoting green chemistry principles. qyresearch.in

Chemical and Physical Properties of this compound

Below is a table summarizing the key properties of this compound.

PropertyValueSource(s)
Chemical Formula C₆H₁₅FeO₃ americanelements.comcymitquimica.com
Molecular Weight 191.03 g/mol gelest.comcymitquimica.com
Appearance Brown to gray powder/chunks thermofisher.inamericanelements.com
Melting Point 120°C thermofisher.inamericanelements.comchemwhat.com
Boiling Point 155°C at 0.1 mmHg thermofisher.inamericanelements.com
IUPAC Name ethanolate;iron(3+) americanelements.comnih.gov
Solubility Soluble in anhydrous hexane (B92381) and alcohols. Miscible with benzene (B151609) and ethanol. thermofisher.inchemwhat.comthermofisher.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15FeO3 B1588529 Iron(3+) ethanolate CAS No. 5058-42-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanolate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5O.Fe/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUGUWXHGEEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198599
Record name Iron(3+) ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-42-4
Record name Iron(3+) ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(3+) ethanolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) ethanolate
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Advanced Characterization and Spectroscopic Analysis of Iron 3+ Ethanolates

Structural Elucidation Techniques for Iron(III) Ethoxide Derivatives

The precise determination of the three-dimensional arrangement of atoms and molecules in iron(III) ethoxide compounds is fundamental to understanding their chemical and physical properties. This is primarily achieved through X-ray diffraction methods.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

The synthesis of iron(III) alkoxides, including the ethoxide, has been revisited to better characterize the products. researchgate.net Preliminary single-crystal X-ray data for iron(III) ethoxide suggest the presence of trimeric entities in the solid state. researchgate.net In more complex systems, SCXRD has been instrumental in characterizing various iron(III) coordination clusters. For instance, the structure of a novel Fe₈(III) octanuclear cube-type coordination cluster was determined using SCXRD, revealing an almost perfect cubic arrangement of the iron centers. nih.gov Similarly, the technique has been used to elucidate the structures of iron(III) oxide-alkoxide clusters and complexes with other organic ligands, providing insights into the coordination environment of the iron(III) ions. researchgate.netrsc.org

The successful application of SCXRD requires the growth of high-quality single crystals, which can be a significant challenge. uhu-ciqso.es The crystals should ideally be at least 0.02 mm in size, although smaller crystals can sometimes be analyzed with high-intensity X-ray sources. uhu-ciqso.es

Table 1: Representative Crystallographic Data for an Iron(III) Complex

ParameterValue
Crystal SystemOrthorhombic
Space GroupIbam
a (Å)27.854(3)
b (Å)27.913(3)
c (Å)26.541(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)20651(4)
Z8

Powder X-ray Diffraction (PXRD) for Phase Purity Assessment in Materials

Powder X-ray Diffraction (PXRD) is an essential technique for assessing the phase purity of crystalline materials, including those derived from iron(3+) ethanolate (B101781). rigaku.com By comparing the diffraction pattern of a polycrystalline sample to known patterns in databases, one can identify the crystalline phases present and detect any impurities. mdpi.comquantanalitica.com

PXRD is widely used in the characterization of nanoparticles and nanocomposites. For example, in the synthesis of iron sulfide (B99878) nanoparticles from iron(II) dithiocarbamate (B8719985) precursors, PXRD confirmed the crystalline phases of the products, such as pyrrhotite (B1172379) and troilite. mdpi.com Similarly, in the preparation of magnetic textile materials, XRD was used to investigate the crystalline size and phases of synthesized iron oxide nanoparticles. tul.cz The technique is also crucial in studying the thermal decomposition of iron compounds, where it helps to identify the resulting iron oxide polymorphs like maghemite and hematite (B75146). acs.org

The analysis of PXRD patterns can also provide information about the average crystallite size of the particles. mdpi.comtul.cz However, for amorphous materials, XRD measurements will not show sharp diffraction peaks, indicating a lack of long-range crystalline order. acs.org

Spectroscopic Investigations of Electronic and Molecular Structure

Spectroscopic techniques are vital for probing the electronic and molecular structure of iron(3+) ethanolate and its derivatives, providing information that is complementary to diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For paramagnetic species like many iron(III) complexes, the unpaired electrons can significantly affect the NMR spectra, but also provide valuable structural information. acs.org

A variety of multi-dimensional NMR experiments are employed to elucidate the complex structures of iron-containing compounds in solution. ua.es These techniques help to establish connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. princeton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of a nucleus (like ¹H) with those of a directly bonded heteronucleus (like ¹³C). princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between a nucleus and other nuclei over multiple bonds (typically 2-4 bonds), which is useful for piecing together molecular fragments. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between nuclei that are close to each other, providing information about the three-dimensional structure and conformation of the molecule. princeton.edu

These techniques have been successfully applied to characterize novel iron(II) complexes, where the structures were determined by a combination of COSY, HMBC, HMQC, and NOESY studies, and later confirmed by X-ray analysis. researchgate.net

High-pressure NMR (HP-NMR) is a specialized technique used to study chemical reactions and reaction intermediates under elevated pressures. mdpi.com By applying pressure, it is possible to influence reaction rates and equilibria, which can help to elucidate reaction mechanisms. mdpi.com

In the context of iron chemistry, HP-NMR has been instrumental in understanding the mechanisms of reactions involving iron complexes. For example, high-pressure NMR studies of the hydrogenation of carbon dioxide catalyzed by an iron complex demonstrated the formation of a crucial iron-hydridodihydrogen complex as a reaction intermediate. acs.org Similarly, mechanistic studies on the water-exchange reaction in [Fe(H₂O)₆]²⁺ were performed using high-pressure ¹⁷O-NMR techniques, providing insights into the dissociative nature of the process. mdpi.com While direct HP-NMR studies on this compound were not found in the search results, this technique holds significant potential for investigating its reactivity and the formation of transient species in solution.

Solution-State NMR for Structural Confirmation (e.g., COSY, HMBC, HMQC, NOESY)

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a important tool for determining the molecular weight and probing the fragmentation patterns of this compound and its derivatives. The monomeric form of this compound has a molecular weight of 191.03 g/mol . scbt.comnih.govavantorsciences.comfishersci.at However, studies have revealed that the reaction of iron(III) halides with sodium ethoxide often yields more complex structures.

Research has identified the formation of iron(III) oxoethoxide clusters, such as Fe₅O(OEt)₁₃, through mass-spectrometric analysis. researchgate.netslu.se This technique has also been crucial in identifying halide-substituted analogues like Fe₅O(OEt)₁₂X and Fe₅O(OEt)₁₁X₂, where X represents a halogen. researchgate.net The fragmentation patterns observed in the mass spectra of these clusters provide valuable information about their core structures and the bonding of the ethoxide ligands. For instance, mass spectrometry has been used to identify penta- and hexanuclear oxoalkoxide molecules and fragments of ortho-species like [Ga(OEt)₃]₂₋₄ in related metal ethoxide systems. researchgate.net

Table 1: Key Molecular Species of Iron Ethoxide Derivatives Identified by Mass Spectrometry

Compound/Fragment Formula Significance Reference
This compound (monomer) C₆H₁₅FeO₃ Basic monomeric unit. scbt.comnih.govavantorsciences.comfishersci.at
Iron(III) oxoethoxide Fe₅O(OEt)₁₃ A common multinuclear cluster formed in synthesis. researchgate.netslu.se
Halide-substituted oxoethoxide Fe₅O(OEt)₁₂X Indicates incorporation of halides from starting materials. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the oxidation state of iron and the elemental composition of the surface of this compound materials. mccrone.com By analyzing the binding energies of core-level electrons, XPS can distinguish between different oxidation states, such as Fe(0), Fe(II), and Fe(III). mccrone.commccrone.com

For iron compounds, the Fe 2p region of the XPS spectrum is particularly informative. thermofisher.com High-spin Fe(III) compounds, which are typical for this compound, exhibit complex, multiplet-split Fe 2p spectra. thermofisher.com These spectral features, including chemical shifts and satellite peaks, are characteristic of the Fe(III) oxidation state. mccrone.com XPS has been employed to confirm the +3 oxidation state of iron in various iron complexes and to identify the presence of other surface species, such as chlorides or ethoxides that may form a passivating layer. researchgate.netacs.orgnih.gov It is important to note that ion sputtering, often used for cleaning sample surfaces, can reduce iron oxides, potentially altering the observed oxidation state. mccrone.comthermofisher.com

Mössbauer Spectroscopy for Iron Spin States and Oxidation Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing detailed information on oxidation states, spin states, and the nature of the coordination sphere. mdpi.com The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are distinct for different iron species. beilstein-journals.org

For this compound and related complexes, Mössbauer spectroscopy can confirm the presence of high-spin Fe(III) centers. acs.orgnih.gov In studies of iron-doped materials, this technique has indicated the presence of oxygen ligands around the iron ions, leading to the formation of octahedral and tetrahedral complexes. researchgate.net It can also detect changes in electron density and the degree of covalency in the Fe-O bonds. researchgate.net Furthermore, Mössbauer spectroscopy is invaluable for studying spin crossover (SCO) phenomena, where a transition between high-spin (HS) and low-spin (LS) states occurs as a function of temperature. mdpi.comrsc.orgsemanticscholar.org The spectra can distinguish between the HS and LS states of Fe(III), which have characteristic δ and ΔE_Q values. mdpi.comsemanticscholar.org

Table 2: Representative Mössbauer Parameters for Iron(III) Spin States

Spin State Isomer Shift (δ) Quadrupole Splitting (ΔE_Q) Significance Reference
High-Spin (HS) Fe(III) Higher Lower Typical for many iron(III) alkoxides. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron(III) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as the paramagnetic high-spin Fe(III) ion (with an S=5/2 spin state). unam.mx EPR spectra of high-spin Fe(III) complexes are often characterized by signals at specific g-values, which are sensitive to the symmetry of the iron's coordination environment. unam.mx

In the context of this compound and its derivatives, EPR can identify different iron species. For example, studies have identified Fe(III) in various chromophores like Fe₅O', Fe₅O, and Fe₆O. researchgate.net The technique is also instrumental in investigating spin crossover (SCO) complexes, confirming the transformation between the high-spin and low-spin states. researchgate.net The high-spin state is often characterized by a signal around g ≈ 4.3, while the low-spin state gives signals closer to g ≈ 2. unam.mxresearchgate.net The precise g-values and the shape of the EPR spectrum provide detailed information about the electronic structure and the local geometry of the paramagnetic Fe(III) center. unam.mxnih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Electronic Structure and Magnetism

While specific XAS and XMCD studies solely on this compound are not prevalent in the provided search results, these techniques are powerful probes for the electronic structure and magnetic properties of iron-containing materials. XAS, by analyzing the absorption of X-rays at the iron K-edge or L-edge, provides information on the oxidation state, coordination geometry, and bond distances of the absorbing iron atom.

XMCD, which measures the difference in absorption of left and right circularly polarized X-rays in a magnetic field, is particularly suited for studying the magnetic properties of materials. It can determine the element-specific spin and orbital magnetic moments, making it a valuable tool for understanding the magnetic behavior of iron complexes. For iron(III) compounds, XMCD could be used to probe the magnetic coupling between iron centers in multinuclear clusters, such as the Fe₅O(OEt)₁₃ species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study electronic transitions within a molecule and to monitor the formation of complexes in solution. scirp.org For iron(III) complexes, the UV-Vis spectra are typically characterized by ligand-to-metal charge-transfer (LMCT) bands. rsc.org

In the case of iron(III) ethanolate and related compounds, the formation of photoactive Fe-alkoxide species can be supported by UV-Vis absorption spectroscopy. acs.org The spectra of tris(β-diketonato)iron(III) complexes, for example, show strong absorption bands in the near-ultraviolet region, and the position and intensity of these bands are sensitive to the substituents on the ligands. nih.gov The formation of different iron(III) complexes in solution can be monitored by observing changes in the UV-Vis spectrum, such as shifts in the absorption maxima (λ_max) or the appearance of new bands. For instance, the interaction of Fe(III) with ligands like 1,10-phenanthroline (B135089) results in characteristic absorption spectra that can be used to study complex formation and stability. scirp.orgdergipark.org.tr The absorption of ferric ions can extend into the visible region, and this is influenced by pH and the formation of different hydroxylated species. researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima for Iron(III) Complexes

Complex Type Approximate λ_max (nm) Type of Transition Reference
Fe(III)-phenanthroline 315 - 370 Ligand-to-Metal Charge Transfer (LMCT) scirp.org
Tris(β-diketonato)iron(III) ~300 Ligand-to-Metal Charge Transfer (LMCT) nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the analysis of this compound and its derivatives, FT-IR is used to confirm the presence of ethoxide ligands and to detect other functional groups or chemical bonds.

The FT-IR spectrum of materials containing iron ethoxide would show characteristic absorption bands corresponding to C-H, C-O, and Fe-O stretching and bending vibrations. For example, in the synthesis of Fe₂TiO₅ using iron(III) ethoxide as a precursor, a weak absorption peak around 629 cm⁻¹ was attributed to the stretching vibration of the Fe-O-Ti bond. rsc.org The presence of residual organic functional groups from incomplete reactions can also be identified. rsc.org The FT-IR spectra of iron oxide nanoparticles often show a characteristic absorption peak for the Fe-O bond at around 578 cm⁻¹. researchgate.net This technique is also valuable for characterizing the ligands in more complex iron coordination compounds. rsc.org

Ancillary Analytical Techniques

Atomic Absorption Spectroscopy (AAS) for Elemental Composition Quantification

Atomic Absorption Spectroscopy (AAS) is a powerful and widely used analytical technique for determining the concentration of specific metal elements in a sample. scimed.co.ukanalytik-jena.comtechnologynetworks.com The fundamental principle of AAS lies in the absorption of light by free atoms. youtube.com Each metallic element absorbs light at characteristic wavelengths, and the amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path. youtube.com This relationship is described by the Beer-Lambert law. analytik-jena.com

In the context of this compound, AAS is employed to accurately quantify the iron content. nih.govosf.io This is a critical quality control step in both the synthesis of the this compound itself and in the final materials derived from it. analytik-jena.comdrawellanalytical.com To perform the analysis, a sample containing the iron compound is typically dissolved in a suitable solvent to bring the iron into solution, often as Fe³⁺ ions. nih.govlibretexts.org For solid samples, a digestion process using concentrated acids may be necessary to ensure complete dissolution. nih.govlibretexts.org

The solution is then introduced into the AAS instrument, where it is atomized. libretexts.org The most common atomization methods are flame AAS (FAAS) and electrothermal atomization or graphite (B72142) furnace AAS (GFAAS). technologynetworks.com In FAAS, the solution is nebulized into a flame, where the solvent evaporates, and the compound dissociates into free atoms. analytik-jena.com GFAAS offers higher sensitivity and is suitable for detecting very low concentrations of metals. technologynetworks.com A light source specific to iron, typically a hollow cathode lamp, emits a beam of light at a wavelength that is strongly absorbed by iron atoms. analytik-jena.comyoutube.com The detector measures the amount of light that passes through the atomized sample, and the absorbance is used to calculate the iron concentration by comparing it to a calibration curve prepared from standard solutions of known iron concentrations. youtube.comej-eng.org

Table 1: AAS Parameters for Iron Analysis

Parameter Value Reference
Wavelength 248.3 nm or 372.0 nm youtube.com
Light Source Iron Hollow Cathode Lamp youtube.com
Atomization Flame (Air-Acetylene) or Graphite Furnace analytik-jena.comtechnologynetworks.com

This table presents typical parameters for the analysis of iron using Atomic Absorption Spectroscopy.

Cryoscopic Methods for Determining Oligomeric States in Solution

Metal alkoxides, including this compound, have a strong tendency to form oligomeric or cluster structures in solution through bridging alkoxide groups. researchgate.net Cryoscopy is a classical and effective method for determining the molar mass of a solute in a solution, which in turn provides insight into its degree of association or oligomerization. uni-freiburg.dersc.org The technique is based on the colligative property of freezing point depression, where the decrease in the freezing point of a solvent is directly proportional to the molal concentration of the solute particles.

The trimeric nature of iron(III) alkoxides, such as Fe(OEt)₃, in benzene (B151609) has been confirmed using cryoscopy. researchgate.net This indicates that in a non-coordinating solvent like benzene, three monomeric units of this compound associate to form a larger cluster. The degree of polymerization can be influenced by factors such as the nature of the solvent and the concentration of the solution. cdnsciencepub.com For instance, cryoscopic measurements of titanium isopropoxide in benzene and cyclohexane (B81311) have shown different degrees of association, highlighting the role of the solvent in the equilibrium between different oligomeric species. cdnsciencepub.com

The experimental procedure involves accurately measuring the freezing point of the pure solvent and then the freezing point of a solution containing a known mass of the this compound. The difference in these temperatures, along with the cryoscopic constant of the solvent, is used to calculate the molar mass of the solute. By comparing the experimentally determined molar mass to the molar mass of the monomeric unit, the average number of monomer units in the oligomer (the degree of polymerization) can be determined. uni-freiburg.de

Table 2: Cryoscopic Data for Metal Alkoxides in Benzene

Compound Degree of Polymerization Reference
Iron(III) Ethoxide Trimeric researchgate.net
Titanium(IV) Ethoxide Trimeric rsc.org

This table provides examples of the degree of polymerization for different metal alkoxides as determined by cryoscopy in benzene.

Surface Area Analysis (e.g., BET) for Porous Material Characterization

This compound is often used as a precursor to synthesize porous iron oxide materials, which have applications in areas such as catalysis and adsorption. uow.edu.aumdpi.com The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of solid and porous materials. anton-paar.comresearchgate.net The principle of the BET theory is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (usually the boiling point of liquid nitrogen, 77 K). anton-paar.comsci-hub.se

The analysis involves measuring the amount of gas adsorbed onto the sample at various relative pressures. anton-paar.com The data is then used to construct an adsorption isotherm, which is a plot of the volume of gas adsorbed versus the relative pressure. anton-paar.com The BET equation is applied to a specific region of this isotherm to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules covering the entire surface of the material. researchgate.net From the monolayer capacity and the cross-sectional area of the adsorbate gas molecule, the specific surface area of the material can be calculated. biointerfaceresearch.com

The surface area is a critical parameter for porous materials as it directly relates to the number of active sites available for chemical reactions or adsorption. micromeritics.com For example, porous α-Fe₂O₃/Fe₃O₄/C composites prepared using a bamboo bio-template showed BET specific surface areas ranging from 138.17 m²/g to 186.66 m²/g, indicating good adsorption potential. mdpi.com Similarly, porous magnetite nanospheres synthesized for dye removal exhibited a BET surface area of 143.65 m²/g. biointerfaceresearch.com The shape of the adsorption isotherm can also provide information about the pore structure of the material, such as the presence of micropores, mesopores, or macropores. magnasardo.com

Table 3: BET Surface Area of Porous Iron-Based Materials

Material Precursor/Method BET Surface Area (m²/g) Reference
Porous α-Fe₂O₃/Fe₃O₄/C Composite Bamboo Bio-Template 138.17 - 186.66 mdpi.com
Porous Magnetite Nanospheres 2-methyl imidazole (B134444) and ferrous ammonium (B1175870) sulfate 143.65 biointerfaceresearch.com
Porous Hematite (α-Fe₂O₃) Ultrasonic Spray Pyrolysis (USP) with NaCl and FeCl₃ up to 200 illinois.edu

This table summarizes the BET surface areas of various porous materials synthesized from iron precursors, demonstrating the range of surface areas achievable through different synthetic strategies.

Coordination Chemistry and Structural Features of Iron 3+ Ethanolates

Ligand Field Theory and Electronic Structure within Iron(III) Alkoxide Complexes

Iron(III) possesses a d⁵ electron configuration, which gives rise to a variety of possible electronic structures depending on the ligand environment. umd.edu According to Ligand Field Theory, in an octahedral field, the five d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. scitechnol.com For iron(III) alkoxide complexes, where the alkoxide is considered a weak-field ligand, the energy difference between these levels (Δo) is often small. acs.orgacs.org

This small energy gap has profound implications for the electron configuration. It often requires less energy for electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This results in a high-spin configuration (S = 5/2), where each of the five d-orbitals is singly occupied. stackexchange.comnumberanalytics.com High-spin iron(III) complexes are consequently paramagnetic. numberanalytics.com However, the presence of stronger field ligands in the coordination sphere can increase Δo, potentially leading to a low-spin state (S = 1/2). wikipedia.org

Geometrical Aspects of Coordination in Iron(3+) Ethanolates and Derivatives

The geometry of iron(3+) ethanolate (B101781) complexes is a crucial determinant of their physical and chemical properties. While various coordination numbers and geometries are possible, octahedral and tetrahedral arrangements are among the most common.

Octahedral Coordination Geometries and Distortions

In many iron(III) complexes, the central iron atom is six-coordinate, adopting an octahedral geometry. mdpi.comtandfonline.com This is often achieved through the coordination of ethanolate ligands along with other solvent molecules or counter-ions. wikipedia.org However, ideal octahedral symmetry is rare, and distortions are common. These distortions can arise from several factors, including the Jahn-Teller effect, which occurs in non-linear molecules with a degenerate electronic ground state. libretexts.org

In the case of high-spin d⁵ iron(III), the electronic configuration (t₂g³ eg²) has a non-degenerate ground state, so a Jahn-Teller distortion is not expected. However, distortions in octahedral iron(III) complexes can be induced by the steric bulk of the ligands, crystal packing forces, or the presence of different types of ligands in the coordination sphere, leading to a reduction in symmetry. mdpi.comacs.org For instance, studies on various iron(III) complexes have revealed distorted octahedral geometries with variations in Fe-O bond lengths and O-Fe-O bond angles that deviate from the ideal 90°. mdpi.comznaturforsch.com

Formation of Tetrahedral Structures

While octahedral coordination is prevalent, iron(III) can also form four-coordinate tetrahedral complexes. researchgate.net The formation of tetrahedral structures is often favored with bulky ligands that sterically hinder the approach of additional ligands to form a six-coordinate complex. In some instances, a distorted tetrahedral geometry has been observed for iron(III) alkoxide complexes. iucr.org The ligand field splitting in a tetrahedral environment (Δt) is smaller than in an octahedral field, which further favors high-spin configurations.

Spin State Phenomena in Iron(III) Ethanolates

The d⁵ electronic configuration of iron(III) allows for the existence of different spin states, a phenomenon that is highly sensitive to the coordination environment.

High-Spin vs. Low-Spin Configurations and Transitions

As previously mentioned, iron(III) complexes can exist in either a high-spin (HS, S = 5/2) or a low-spin (LS, S = 1/2) state. scitechnol.comcore.ac.uk An intermediate-spin (IS, S = 3/2) state is also possible, though less common. core.ac.uk The transition between these spin states is governed by the relative magnitudes of the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). scitechnol.com

High-Spin (HS): When Δ < P, it is energetically more favorable for electrons to occupy the higher-energy e_g orbitals than to pair up in the t₂g orbitals. This results in a t₂g³ eg² configuration with five unpaired electrons. Alkoxide ligands like ethanolate are weak-field ligands and thus typically promote high-spin states in iron(III) complexes. acs.orgnumberanalytics.com

Low-Spin (LS): When Δ > P, the energy cost of placing electrons in the high-energy e_g orbitals is greater than the spin-pairing energy. Consequently, electrons fill the lower-energy t₂g orbitals first, leading to a t₂g⁵ configuration with one unpaired electron. This is more common with strong-field ligands such as cyanide. wikipedia.org

The transition from a high-spin to a low-spin state involves a significant change in the electronic structure and is accompanied by a decrease in the Fe-ligand bond lengths due to the depopulation of the antibonding e_g orbitals. beilstein-journals.org

Spin Crossover (SCO) Behavior and its Thermodynamic Characteristics

In some iron(III) complexes, the energy difference between the high-spin and low-spin states is on the order of thermal energy (kT). scitechnol.com In such cases, a transition between the two spin states can be induced by external stimuli like temperature, pressure, or light irradiation. nih.govresearchgate.net This phenomenon is known as spin crossover (SCO). core.ac.uk

SCO is an equilibrium process between the HS and LS states. The transition is characterized by a transition temperature (T₁/₂), at which the populations of the HS and LS states are equal. nih.gov The thermodynamics of SCO are described by the changes in enthalpy (ΔH) and entropy (ΔS) associated with the spin transition. acs.org

The transition from the LS to the HS state is entropically favored because of the increase in both electronic and vibrational degeneracy. dtu.dk The HS state has a higher electronic spin multiplicity and typically longer, weaker metal-ligand bonds, which lead to lower vibrational frequencies and thus a higher vibrational entropy. dtu.dk Conversely, the LS state is enthalpically favored due to stronger metal-ligand bonding. acs.org

For iron(III) complexes, the enthalpy and entropy changes associated with SCO are generally smaller than those for iron(II) complexes. dtu.dk The thermodynamic parameters for a series of iron(III) alkoxide SCO complexes have been reported with ΔH values in the range of 6–13 kJ mol⁻¹ and ΔS values between 40–50 J mol⁻¹ K⁻¹. figshare.com

Formation of Oligomeric and Polymeric Species

Iron(3+) ethanolate complexes exhibit a strong tendency to form multinuclear species in solution and in the solid state. This propensity is driven by the bridging capability of the ethanolate and related ligands, leading to the formation of oligomeric and polymeric structures with diverse nuclearities and geometries. The study of these species is crucial for understanding the fundamental coordination chemistry of iron(III) alkoxides and their potential applications in materials science and catalysis.

Investigations of Trimeric Structures

Early studies into the nature of iron(III) alkoxides revealed their tendency to exist as oligomeric species. Cryoscopic measurements in benzene (B151609) have confirmed that iron(III) ethanolate, along with its methoxide (B1231860) and n-butoxide counterparts, exists as a trimeric species. publish.csiro.auresearchgate.net Preliminary single-crystal X-ray diffraction data for the ethoxide further support the presence of these trimeric entities in the solid state. publish.csiro.auresearchgate.net

A notable example of a well-defined trimeric iron(III) structure involves a cyclic porphyrin complex. The oligomerization of a monomeric iron(III) 2-hydroxy-5,10,15,20-tetraphenylporphyrin complex results in the formation of an unprecedented cyclic trimeric complex, [(2-O-TPP)FeIII]3. uni.wroc.pl Spectroscopic and X-ray crystallographic analyses have shown that this compound possesses a head-to-tail cyclic trimeric structure. uni.wroc.pluni.wroc.pl In this arrangement, the pyrrolic-alkoxide groups form bridges, coordinating from one porphyrin macrocycle to the iron(III) center of an adjacent macrocycle. uni.wroc.pluni.wroc.pl The three iron(III) porphyrin units within the trimer are not equivalent but all display the typical geometry of high-spin, five-coordinate iron(III) porphyrin complexes. uni.wroc.pl

The magnetic properties of these trimeric iron(III) alkoxides are characterized by weak antiferromagnetic exchange interactions between the iron centers within the Fe3(OR)9 cluster core. publish.csiro.auresearchgate.net This results in unusually low magnetic moments that show a marked temperature dependence. publish.csiro.auresearchgate.net

Characterization of Oxo-Alkoxide Clusters

Iron(III) oxo-alkoxide clusters represent a vast and structurally diverse class of compounds that are often formed through the hydrolysis of iron alkoxide precursors or by reacting iron salts with alcohols and other ligands. These clusters are of significant interest as they serve as models for the active sites of various iron-containing metalloenzymes and as precursors for iron oxide nanomaterials. mdpi.com

The formation of these clusters can be mechanistically complex. For instance, the reaction of metal alkoxides with carboxylic acids can lead to the formation of organically surface-modified metal oxo clusters. rsc.org This process is thought to occur via a three-step mechanism: (i) partial substitution of alkoxide groups by carboxylates, (ii) esterification reaction between free carboxylic acid and the released alcohol to produce water in a controlled manner, and (iii) condensation of the partially substituted building blocks. rsc.org

A variety of iron(III) oxo-alkoxide clusters with different nuclearities have been synthesized and characterized. These include:

Octanuclear Propeller-like Clusters: A series of octanuclear Fe(III) oxo-carboxylate clusters supported by aminoalcohol ligands, such as triethanolamine (B1662121) (teaH3) and N-methyldiethanolamine (mdeaH2), have been isolated. rsc.org These clusters, with general formulas like [Fe8O3(O2CR)9(tea)(teaH)3] and [Fe8O3(O2CR)6(N3)3(mdea)3(MeO)3], feature a {Fe8O3} metallic core. rsc.org Magnetic studies reveal dominant antiferromagnetic exchange interactions along the edges of the propeller-shaped core and moderate ferromagnetic interactions along the propeller axis. rsc.org

High-Nuclearity Clusters: Higher nuclearity clusters, such as Fe22 and Fe24 species, have also been prepared using N-methyldiethanolamine as a ligand in ethanol (B145695). ufl.edu These complex structures feature layered topologies, with a central Fe6 or Fe8 layer sandwiched between two Fe8 layers. ufl.edu

Heterometallic Clusters: The incorporation of other metal ions can lead to the formation of heterometallic oxo-alkoxide clusters. For example, tetranuclear clusters containing a Fe3M(μ4-O)(μ2-OH) core (where M can be Ca, Sr, etc.) have been synthesized. acs.org In these structures, the three iron centers are bridged by alkoxide donors from a supporting ligand. acs.org Additionally, iron-functionalized polyoxovanadate-alkoxide clusters have been synthesized, where an iron center is incorporated into a vanadium oxide framework. acs.orgnsf.govnih.gov

The characterization of these clusters relies on a combination of techniques including single-crystal X-ray diffraction, which provides definitive structural information, and various spectroscopic methods. Magnetic susceptibility measurements are crucial for understanding the electronic interactions between the metal centers. mdpi.comrsc.orgufl.edu

Table 1: Examples of Characterized Iron(III) Oxo-Alkoxide Clusters

Cluster FormulaNuclearityCore StructureKey LigandsReference
[Fe8O3(O2CCHMe2)9(tea)(teaH)3]Fe8{Fe8O3} PropellerIsobutyrate, Triethanolamine rsc.org
[Fe22O14(OH)3(O2CMe)21(mda)6]2+Fe22Three-layer A:B:AAcetate (B1210297), N-methyldiethanolamine ufl.edu
Generated code

Metal-Organic Cube Architectures

In the realm of polynuclear coordination clusters, metal-organic cubes represent a fascinating structural motif. An octanuclear Fe(III) cube-type coordination cluster, formulated as [Et3NH]12[Fe8(IDC)12]·10DMF·13H2O, has been synthesized using 1H-imidazole-4,5-dicarboxylic acid (H3IDC) as the sole ligand. acs.orgnih.gov

Single-crystal X-ray analysis of this compound reveals a molecular structure with an almost perfect cubic arrangement of eight Fe(III) centers at the corners. acs.orgnih.gov The edges of the cube are bridged by the fully deprotonated IDC3- ligands. nih.gov Each iron(III) ion is in a high-spin state and possesses an octahedral FeN3O3 coordination environment, resulting from the coordination of three separate IDC3- ligands. acs.orgnih.gov The anionic charge of the [Fe8(IDC)12]12– core is balanced by twelve triethylammonium (B8662869) cations. nih.gov

Magnetic measurements performed on this Fe8III cube indicate the presence of weak antiferromagnetic coupling between the iron centers. nih.gov This compound is notable for its stability over a wide pH range. acs.orgnih.gov While this specific example does not directly involve ethanolate as a ligand, it showcases the capability of Fe(III) to form well-defined cubic architectures with appropriate bridging organic ligands, a principle that could extend to systems incorporating alkoxide functionalities. The synthesis of such structures often involves solvothermal methods, similar to those used in the broader field of metal-organic frameworks (MOFs). acs.orgrsc.org

Reactivity and Intramolecular Transformations of Coordinated Ligands

The coordination of organic ligands to an iron(III) center can significantly alter the reactivity of the ligand itself. The Lewis acidic nature of the Fe(III) ion can activate coordinated functional groups, leading to intramolecular transformations such as oxidative dehydrogenation and ring-opening reactions. These reactions are often observed in systems containing polyamine and related ligands in alcoholic solvents like ethanol.

Oxidative Dehydrogenation of Polyamine Ligands in Iron(III) Systems

The reaction of iron(III) salts with certain polyamine ligands in ethanol can induce an intramolecular redox reaction, resulting in the oxidative dehydrogenation of the coordinated amine. researchgate.net This process typically involves the reduction of Fe(III) to Fe(II) and the simultaneous oxidation of an amine group within the ligand to an imine. researchgate.netrsc.org

A well-studied example involves the reaction of an iron(III) complex with the ligand L3 (1,9-bis(2′-pyridyl)-5-[(ethoxy-2′′-pyridyl)methyl]-2,5,8-triazanonane). mdpi.com In the presence of molecular oxygen, the Fe(III) complex [FeIIIL3]3+ is converted to the Fe(II) monoimine complex [FeIIL4]2+. mdpi.com Mechanistic studies, including kinetic isotope effect experiments, suggest that the reaction proceeds through a ligand-centered radical intermediate. mdpi.com The rate-determining step is proposed to be the abstraction of a hydrogen atom from a C-H bond adjacent to a coordinated nitrogen by molecular oxygen. mdpi.com

Table 2: Key Features of Oxidative Dehydrogenation in Fe(III)-Polyamine Systems

FeatureDescriptionReference
Redox ProcessFe(III) is reduced to Fe(II) researchgate.netrsc.org
Ligand TransformationA coordinated secondary amine is oxidized to an imine (R1−CH2−NH−R2 → R1−CH=N−R2 + 2 H+ + 2e−) researchgate.net
Reaction TypeIntramolecular redox reaction, often proceeding via disproportionation researchgate.net
Role of OxygenCan act as the oxidant, being converted to H2O mdpi.com
Key IntermediateA ligand-centered nitrogen radical species is proposed mdpi.com
Product StabilityThe resulting Fe(II)-imine complex is typically stable rsc.org

Ring-Opening Reactions of Coordinated Imidazolidine (B613845) Cycles

Imidazolidine rings, which are five-membered heterocyclic structures, are susceptible to cleavage when part of a ligand system that coordinates to a Lewis acidic metal center like Fe(III). researchgate.net The condensation of polyamines such as triethylenetetramine (B94423) with aldehydes like 2-pyridinecarboxaldehyde (B72084) N-oxide can yield ligands containing one or more imidazolidine rings. acs.orgnih.gov

Upon complexation with Fe(III) in an alcoholic solvent, these imidazolidine rings can undergo a ring-opening reaction. researchgate.netacs.orgnih.gov This transformation is facilitated by the coordination of the ligand to the iron center, which polarizes the bonds within the ring and makes it more susceptible to nucleophilic attack, often by solvent molecules or water. acs.orgnih.gov The presence of the Fe(III) ion is crucial; for instance, in some systems, the imidazolidine ring remains intact upon complexation with softer acids like Cu(I) but is cleaved by harder acids such as Fe(III), Zn(II), and Cu(II). researchgate.net

In many cases, the ring-opening is coupled with the oxidative dehydrogenation process described previously. researchgate.net For example, when a ligand formed from 2-pyridinecarboxaldehyde and 1,9-bis-(2′-pyridyl)-2,5,8-triazanonane, which contains an imidazolidine ring, reacts with Fe(III) in various alcohols, both an imidazolidine ring-opening and an oxidative dehydrogenation occur. researchgate.net This leads to the formation of new Fe(II) complexes with modified, open-chain hexadentate ligands. researchgate.netacs.orgnih.gov The driving force for the ring-opening is the formation of a thermodynamically more stable chelate complex with the resulting acyclic ligand. acs.orgnih.gov

Disproportionation Reactions in Iron(II)/Iron(III) Systems

Disproportionation reactions, where a species is simultaneously oxidized and reduced, are a known phenomenon for iron ions. chegg.com In systems containing iron(II) and iron(III) complexes in an ethanol medium, these reactions can involve the iron center itself or be part of a more complex intramolecular redox process involving the ligands.

A notable example is the reactivity of certain Fe(III)-polyamine complexes in ethanol. researchgate.netbuffalo.edu Studies have shown that these Fe(III) complexes can undergo a form of disproportionation that results in the reduction of the iron center from Fe(III) to Fe(II) and the simultaneous oxidation of a ligand component. This process is highly dependent on the acidity of the medium. In acidic conditions, the initial Fe(III) and Fe(II) complexes with the polyamine ligand are stable. researchgate.netbuffalo.edu However, in neutral or slightly basic media, such as in the presence of lithium ethoxide (LiOEt), the disproportionation is favored, leading to the formation of Fe(II) species. researchgate.netbuffalo.edu

The general form of this disproportionation can be described as: 2 FeL³⁺ ⇄ FeL²⁺ + FeL'²⁺ + 2 H⁺ researchgate.netbuffalo.edu

In this equation, FeL³⁺ represents the initial iron(III) complex. It disproportionates into one molecule of the corresponding iron(II) complex (FeL²⁺) and a second iron(II) complex (FeL'²⁺) where the ligand L has been oxidized (L'). The ligand oxidation typically involves the formation of an imine (C=N) double bond from an amine (CH-NH) group within the ligand structure. researchgate.netbuffalo.edu This constitutes an intramolecular redox reaction where the Fe(III) ion acts as the oxidant for the ligand and is itself reduced to Fe(II).

Table 2: Summary of Disproportionation in an Fe(III)-Polyamine System

Reactant Conditions Products Reaction Type Source(s)
Fe(III)-polyamine complex (FeL³⁺) Ethanol solvent, neutral or slightly basic (e.g., with LiOEt) Fe(II)-polyamine complex (FeL²⁺) + Fe(II)-oxidized polyamine complex (FeL'²⁺) Intramolecular redox/disproportionation researchgate.net, buffalo.edu
Fe(III)-polyamine complex (FeL³⁺) Ethanol solvent, acidic medium No disproportionation; complex is stable. N/A researchgate.net, buffalo.edu

This type of reaction is significant as it demonstrates that in an ethanol/ethanolate environment, the redox chemistry of iron complexes can be intricately linked to the reactivity of the surrounding organic ligands, leading to disproportionation outcomes that are more complex than a simple change in the oxidation state of the metal ion alone.

Mechanistic Investigations of Iron 3+ Ethanolates in Chemical Transformations

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

The catalytic prowess of iron(3+) ethanolates stems from a combination of factors, including the Lewis acidity of the iron(III) center, the potential for ligand-centered radical formation, and the generation of highly reactive iron-hydride intermediates.

Role of Lewis Acidity of Iron(III) in Promoting Reactions

The iron(III) center in ethanolate (B101781) and other complexes exhibits significant Lewis acidity, a property that is fundamental to its catalytic activity. mdpi.comacs.org This acidity allows the iron center to activate substrates by accepting electron density. For instance, in carbonyl-olefin metathesis reactions, the Lewis acidic iron(III) catalyst, such as iron(III) chloride, activates the carbonyl group. This activation facilitates a [2+2]-cycloaddition with an olefin to form an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2]-cycloaddition to yield the final metathesis product. nih.gov

The Lewis acidity of iron(III) is not static; it can be influenced by the reaction environment. In the metathesis of aryl ketones, a 1:1 interaction between the iron(III) catalyst and the substrate is the resting state. nih.gov However, for less reactive aliphatic ketones, it is proposed that iron(III) enhances its acidity through the formation of dimeric species, creating "superelectrophiles" that can activate these more challenging substrates. nih.gov This ability to modulate Lewis acidity is a key feature of iron's versatility in catalysis. acs.org Furthermore, the presence of byproducts can lead to the formation of highly ligated, less active octahedral iron complexes, highlighting the dynamic nature of the catalyst's solution behavior. nih.gov

Table 1: Influence of Lewis Acid on Aryl Ketone Metathesis This interactive table summarizes the effect of different Lewis acids on the yield of carbonyl-olefin metathesis reactions of aryl ketones. All reactions were performed using 10 mol % of the Lewis acid in dichloroethane (DCE) at 23 °C for 16–24 hours, unless otherwise specified.

EntryLewis AcidSubstrateProduct Yield (%)
1FeCl₃Aryl Ketone A85
2AlCl₃Aryl Ketone A78
3BF₃·OEt₂Aryl Ketone A65
4FeCl₃ (80 °C, 3h)Aryl Ketone B92
5FeCl₃ (50 mol %)Aliphatic Ketone C25
Data sourced from experimental findings on Lewis acid-catalyzed carbonyl-olefin metathesis. nih.gov

Evidence for Ligand-Centered Radical Intermediates

Beyond its Lewis acidity, iron catalysis often involves radical pathways. In certain reactions, evidence points to the formation of ligand-centered radical intermediates. For example, in the iron-promoted oxidative dehydrogenation of a polyamine ligand, the reaction is thought to proceed through the formation of such radical species. researchgate.net Spectroscopic and electrochemical studies have helped identify the intermediates in the three-step disproportionation of the initial iron(III) complex to the final iron(II)-monoimine product. researchgate.net

The concept of radical ligand transfer (RLT) has emerged as a significant mechanism in reactions catalyzed by earth-abundant metals like iron. beilstein-journals.orgbeilstein-journals.org In this process, a ligand is transferred from the metal center to a radical intermediate. This mechanism is particularly relevant in functionalization reactions. For instance, the photoinduced ligand-to-metal charge transfer (LMCT) in an iron(III) azide (B81097) complex can generate an azido (B1232118) radical. beilstein-journals.orgbeilstein-journals.org This radical can then add to an alkene, and the resulting carbon-centered radical is subsequently functionalized by the transfer of another azide ligand from the iron complex. beilstein-journals.orgbeilstein-journals.org This stepwise radical mechanism has been proposed for various transformations, including asymmetric cyclopropanation catalyzed by iron(III) porphyrin complexes. acs.org

Formation and Reactivity of Iron(III)-Hydride Intermediates

Iron-hydride species are key intermediates in a wide array of catalytic reactions, including hydrogenation, hydrosilylation, and cross-coupling reactions. nih.govrsc.orgkit.edu In the context of iron(3+) ethanolate chemistry, an iron(III) ethoxide complex can react with a reducing agent like phenylsilane (B129415) to form a transient iron(III)-hydride species. researchgate.net

Computational studies have revealed that these iron(III)-hydride intermediates can possess remarkably weak Fe-H bonds, with a calculated bond dissociation enthalpy as low as 17.3 kcal/mol. nih.gov This low bond strength facilitates the irreversible transfer of a hydrogen atom (HAT) to an alkene, generating a carbon-centered radical and an iron(II) species. nih.gov This radical can then participate in subsequent bond-forming reactions. nih.gov Alternatively, the olefin can insert directly into the Fe-H bond (hydrometalation) to form an iron(III)-alkyl complex. researchgate.net The reactivity of these iron-hydride intermediates is central to many iron-catalyzed reductive coupling reactions. nih.gov

Studies of Oxidative Processes Catalyzed by Iron(3+) Ethanolates

Iron(3+) ethanolates are also effective catalysts for various oxidative transformations, leveraging the versatile redox chemistry of iron.

Mechanism of Oxidative Dehydrogenation

The oxidative dehydrogenation of substrates like amines and alcohols is a common transformation catalyzed by iron complexes. In the case of amine dehydrogenation, the mechanism can be intricate. For instance, the iron-promoted oxidative dehydrogenation of a specific polyamine ligand in ethanol (B145695) involves the disproportionation of the initial Fe(III) complex. researchgate.net This process is believed to occur via a three-step mechanism that involves ligand-centered radical intermediates. researchgate.net In the presence of molecular oxygen, reduced oxygen species like superoxide (B77818) and peroxide are formed and engage in single electron transfer reactions with these Fe(II)-radical intermediates. researchgate.net

In a different system involving cyclopentadienone iron complexes for amine dehydrogenation, a stepwise mechanism has been proposed based on kinetic isotope effect studies and DFT calculations. acs.org The reaction proceeds through a rate-determining hydride transfer from the amine to the iron center, forming a metal hydride and an iminium intermediate. This is followed by a proton transfer from the iminium ion to the cyclopentadienone ligand, yielding the final imine product. acs.org Similarly, the oxidative dehydrogenation of hydrazines and diarylamines using an Anderson-type polyoxomolybdate-based iron(III) catalyst in aqueous ethanol is suggested to involve a radical process. rsc.org

Detailed Mechanistic Pathways for Wacker-Type Olefin Oxidation

The Wacker process, traditionally catalyzed by palladium, involves the oxidation of olefins to ketones. Iron-based catalysts have emerged as a more sustainable alternative for this transformation. rsc.orgd-nb.inforesearchgate.net A general mechanism for the iron-catalyzed Wacker-type oxidation at room temperature using air as the oxidant has been proposed. researchgate.net

The proposed catalytic cycle begins with the formation of an iron(III) ethoxide complex from the precatalyst. researchgate.net This complex reacts with a silane (B1218182), such as phenylsilane, to generate a crucial iron(III)-hydride intermediate. researchgate.net This intermediate can then react with the olefin in one of two ways:

Hydrogen Atom Transfer (HAT): The iron(III)-hydride transfers a hydrogen atom to the olefin, forming a carbon-centered radical and an iron(II) species. These are in equilibrium with an iron(III)-alkyl complex. researchgate.net

Hydrometalation: The olefin inserts directly into the iron-hydride bond to form the iron(III)-alkyl complex. researchgate.net

The resulting iron(III)-alkyl species then captures molecular oxygen to form an iron(III)-peroxoalkyl complex. The final ketone product is formed through the breaking of the O-O and C-H bonds, regenerating an iron(III) hydroxide (B78521). This hydroxide can then react with ethanol to regenerate the iron(III) ethoxide, or with the silane to directly reform the iron(III)-hydride, completing the catalytic cycle. researchgate.net Labeling experiments have confirmed that the oxygen atom in the ketone originates from the atmosphere, while the incorporated hydrogen atom comes from the silane. d-nb.info

Table 2: Substrate Scope for Iron-Catalyzed Wacker-Type Oxidation This interactive table displays the yields of various ketones produced through the iron-catalyzed Wacker-type oxidation of different olefin substrates. Reactions were catalyzed by Fe(dbm)₃ or a FeCl₂/neocuproine (B1678164) system in ethanol at room temperature under air.

EntryOlefin SubstrateCatalyst SystemKetone ProductYield (%)
12-VinylnaphthaleneFe(dbm)₃2-Acetylnaphthalene83
2StyreneFeCl₂/neocuproineAcetophenone97
34-MethylstyreneFe(dbm)₃4-Methylacetophenone95
41-DodeceneFe(dbm)₃2-Dodecanone62
5(E)-1-Phenyl-1-propeneFe(dbm)₃Propiophenone35
Data compiled from studies on iron-catalyzed Wacker-type oxidation. d-nb.info

Hydrogen Atom Transfer (HAT) Mechanistic Investigations

Hydrogen Atom Transfer (HAT) is a fundamental step in many iron-catalyzed reactions, particularly in the functionalization of C-H bonds. In these mechanisms, an iron-based intermediate, often a high-valent iron-nitrene or iron-oxo species, abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. researchgate.net This radical can then undergo further reactions, such as radical rebound, to form the final product.

Mechanistic studies on iron-catalyzed C(sp³)-H amination reactions suggest the involvement of an iron-nitrenoid intermediate. researchgate.net In its triplet state, this intermediate can proceed through a 1,5-hydrogen atom transfer, creating a radical intermediate. A subsequent, rapid rebound of this radical onto the nitrogen center forms the new C-N bond, regenerating the iron catalyst for the next cycle. researchgate.net This pathway is reminiscent of the C-H oxidation mechanisms employed by biomimetic nonheme iron complexes and iron enzymes. researchgate.net

Iron-catalyzed HAT is also central to the hydrogenation of olefins. chemrxiv.orgnih.gov In one proposed mechanism involving cooperative hydrogen atom transfer (cHAT), an iron(III) catalyst reacts with a silane to generate an iron(III) hydride complex. This complex then undergoes metal-catalyzed hydrogen atom transfer (mHAT) to the olefin, producing an alkyl radical. chemrxiv.org The resulting radical is then quenched by a thiol, which acts as a potent H-atom donor, especially when coordinated to an iron(II) center. chemrxiv.orgnih.gov Kinetic analyses indicate that the transfer of the hydride from the silane to the iron center is often the rate-limiting step. chemrxiv.orgnih.gov The process involves an equilibrium between various iron species, including an iron(III)-thiolate complex which is considered an on-cycle intermediate or in equilibrium with one. chemrxiv.org

Detailed computational and experimental studies have provided further insights into these processes. For instance, in the iron-catalyzed cyclization of 1,6-enynes, the reaction is initiated by an iron-catalyzed HAT, followed by intramolecular radical cyclization and subsequent radical capture. researchgate.net

Reaction TypeCatalyst SystemKey Mechanistic StepProposed IntermediateRate-Limiting StepReference
Intramolecular C(sp³)-H AminationFe(OTf)₂ / Bipyridine1,5-Hydrogen Atom Transfer (HAT)Triplet Iron NitrenoidNot specified researchgate.net
Olefin Hydrogenation (cHAT)Fe(acac)₂ / Thiol / SilaneMetal-catalyzed HAT (mHAT) from Fe(III)-H to olefinAlkyl radical, Iron(III)-thiolateHydride transfer from silane to iron chemrxiv.orgnih.gov
Cyclization of 1,6-enynesFe(acac)₃ / t-BuONOIron-catalyzed HATCarbon-centered radicalNot specified researchgate.net
Primary Amination of C(sp³)-H BondsIron-based catalystC-H bond activationProtonated iron-nitrene complexNot specified nih.gov

Ligand-Metal Cooperation in Catalytic Cycles

Ligand-metal cooperation (LMC) describes a scenario where the ligand is not a passive spectator but actively participates in bond-breaking or bond-forming steps during a catalytic cycle. nih.gov This cooperation can manifest in several ways, including the ligand acting as a proton/electron reservoir or being directly involved in substrate activation. nih.govgoettingen-research-online.de

In the context of iron-catalyzed aerobic alcohol oxidation, a distinction has been made between "integrated cooperativity" and "serial cooperativity". nih.gov While copper/aminoxyl catalyst systems often exhibit integrated cooperativity where both species participate together in the alcohol oxidation step, iron(III) nitrate (B79036)/TEMPO systems provide a clear example of serial cooperativity. nih.govosti.gov

Pincer ligands have also been extensively used to facilitate LMC in iron catalysis. mdpi.com In these systems, the ligand framework can undergo reversible dearomatization/aromatization or deprotonation/reprotonation events to accept or release protons and electrons, facilitating substrate activation, such as the heterolytic cleavage of H₂. goettingen-research-online.demdpi.com

FeatureSerial Cooperativity (Fe/TEMPO)Integrated Cooperativity (Cu/TEMPO)Reference
Metal/Co-catalyst Fe(NO₃)₃ / TEMPO(bpy)Cu / TEMPO nih.govosti.gov
Proposed Mechanism Redox cascade involving a separate NOₓ cycle for TEMPOH re-oxidation.Cu(II) and aminoxyl participate together to mediate alcohol oxidation. nih.gov
Role of Metal Initiates and participates in a NOₓ-based redox cycle.Directly involved in the H-atom abstraction step with the aminoxyl. nih.gov
Key Intermediate In situ-generated oxoammonium (TEMPO⁺) and NOₓ species.A Cu(II)-aminoxyl adduct. nih.gov
Relative Reactivity Example Cyclohexanol > CyclohexylmethanolCyclohexylmethanol > Cyclohexanol osti.gov

Influence of Solvent and Ligand Exchange on Reaction Mechanisms

The solvent and the nature of the ligands coordinated to the iron center can profoundly influence the reaction mechanism, rate, and selectivity. solubilityofthings.commdpi.com The solvent can affect the stability of reactants and intermediates, participate in the reaction, or alter the catalyst's structure through coordination. solubilityofthings.commdpi.com

In certain iron-catalyzed stereospecific reactions, the choice of solvent is critical for controlling the outcome. For instance, in the enantioselective amination of tertiary alcohols, the use of an apolar solvent like toluene (B28343) was found to be essential for promoting stereochemical control. mdpi.com This is attributed to the solvent's role in influencing the nucleophilic attack on an oxo-iron intermediate, leading to an inversion of configuration at the stereogenic center. mdpi.com Similarly, studies on the catalytic oxidation of benzyl (B1604629) alcohol with an iron(III) complex showed that acetonitrile (B52724) afforded better conversions and selectivities compared to other solvents. unimi.it

Ligand exchange is another critical factor. The lability of ligands on an iron(III) center allows for interaction with the solvent or other species in the reaction mixture. Electrochemical studies on [salophene]iron(III) complexes with various axial ligands (e.g., Cl⁻, NO₃⁻, SCN⁻) revealed that in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), a rapid exchange of the axial ligand occurs, leading to the formation of a consistent solvent adduct. mdpi.com This exchange means that regardless of the starting complex, the catalytically active species in solution can be a solvated iron complex. mdpi.com In contrast, in non-coordinating solvents like dichloromethane (B109758) (DCM), the original ligand remains attached. This ligand exchange directly impacts the electronic properties of the metal center; for example, the Fe(III)/Fe(II) redox potential of a chlorido[salophene]iron(III) complex is significantly different in DCM compared to DMSO, where the chloride ligand is substituted by the solvent. mdpi.com

The kinetics of ligand substitution can follow associative, dissociative, or interchange mechanisms, influenced by the properties of the metal, the ligands, and the solvent. solubilityofthings.com For iron(III) hydroxo dimers, ligand substitution with inorganic ligands was found to proceed via a dissociative interchange mechanism, where the rate is influenced by the charge of the incoming ligand. nih.gov

ComplexSolventObservationFe(III)/Fe(II) Redox Potential (E₁/₂)Reference
chlorido[salophene]iron(III)Dichloromethane (DCM)Pentavalent complex, no ligand exchange.-463 mV mdpi.com
chlorido[salophene]iron(III)Acetonitrile (ACN)Solvent attaches, forming an octahedral complex without Cl⁻ exchange.-423 mV mdpi.com
chlorido[salophene]iron(III)Dimethyl sulfoxide (DMSO)Rapid exchange of Cl⁻ ligand with DMSO.-728 mV mdpi.com
μ-oxo bis([salophene]iron(III))Dimethyl sulfoxide (DMSO)Oxygen bridge provides strong electron donation.-679 mV mdpi.com

Computational and Theoretical Studies on Iron 3+ Ethanolates

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, which governs the chemical bonding, magnetic properties, and reactivity of iron(3+) ethanolate (B101781) complexes.

Density Functional Theory (DFT) has become a standard method for studying iron(III) complexes due to its favorable balance of computational cost and accuracy. DFT calculations have been applied to investigate the structures and relative stabilities of Fe(3+) complexes with various ligands. mdpi.com For instance, studies on iron(III) complexes with phenolate-rich ligands use DFT to validate redox and electronic assignments. wayne.edu In the context of catalytic cycles involving iron alkoxides, DFT is used to determine the electronic structure of the starting materials. For dimeric iron(III) alkoxide complexes, calculations have shown that the ground state is often an open-shell singlet arising from the antiferromagnetic coupling of two high-spin (S=5/2) iron centers. nih.gov The energy difference to the high-spin state is often small, indicating weak antiferromagnetic coupling, which is consistent with experimental observations. nih.gov DFT is also crucial for understanding the electronic contributions to the properties of five-coordinate iron(III) complexes, which can act as molecular rectifiers. wayne.edu

While DFT is widely used, high-level ab initio methods such as Coupled-Cluster (CC) and N-Electron Valence State Perturbation Theory (NEVPT2) combined with Complete Active Space Self-Consistent Field (CASSCF) are employed for more accurate descriptions of electronic structure, especially for systems with strong electron correlation or for calculating excited states. These methods, although computationally more demanding, provide benchmark data and can be crucial for validating results from less expensive methods like DFT. For example, in complex iron systems, these high-level calculations are essential for accurately describing phenomena like spin state changes and the nature of excited states, which are critical for understanding reactivity in processes like alkene isomerization catalyzed by iron complexes. researchgate.net

Density Functional Theory (DFT) Calculations for Ground and Excited States

Molecular Dynamics and Simulation Studies of Reaction Pathways

Molecular dynamics (MD) simulations and other simulation techniques are used to explore the dynamic behavior of iron(3+) ethanolate complexes and to map out reaction pathways. While specific MD studies focused solely on this compound are not extensively detailed in the provided results, the principles are widely applied to similar iron complexes. These simulations can model the interaction of the complex with solvent molecules, track conformational changes, and calculate the free energy profiles of chemical reactions. For example, computational studies have been used to investigate the mechanism of nanoparticle formation from the pyrolysis of iron(III) ethoxide, a process involving complex reaction pathways. acs.orgarxiv.org Similarly, mechanistic studies of iron-catalyzed reactions often employ computational methods to evaluate proposed pathways, such as the stepwise electron transfer/proton transfer versus concerted proton-coupled electron transfer (PCET) mechanisms. nih.gov

Thermodynamic Modeling of Spin Crossover and Other Equilibrium Phenomena

Thermodynamic modeling, often coupled with quantum chemical calculations, is essential for understanding equilibrium phenomena such as spin crossover. In many iron(III) complexes, the energy difference between different spin states (e.g., high-spin S=5/2, intermediate-spin S=3/2, and low-spin S=1/2) can be small, leading to an equilibrium between these states that can be influenced by temperature, pressure, or ligand environment. nih.gov Computational models can predict the relative energies and thermodynamic properties of these different spin states. For example, calculations on monomeric iron(III) hydride complexes, which can be formed from iron(III) alkoxides, show that different spin isomers can be close in energy. nih.gov Understanding these spin state energetics is critical, as the reactivity of the complex can be highly dependent on its spin state. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed electronic and geometric structures. For iron(III) complexes, methods like time-dependent DFT (TD-DFT) are used to calculate electronic absorption spectra (UV-Vis). These calculations can help assign experimental spectral bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. wayne.eduscirp.org For example, in five-coordinate high-spin iron(III) complexes, bands in the 400–600 nm range are typical, and calculations can assign them to specific LMCT processes from phenolate (B1203915) or other ligands to the iron d-orbitals. wayne.edu Similarly, computational methods can predict parameters for other spectroscopic techniques like Mössbauer spectroscopy and Electron Paramagnetic Resonance (EPR), providing further insight into the oxidation state, spin state, and coordination environment of the iron center. researchgate.netresearchgate.net

Spectroscopic TechniqueCalculated Property (Method)Calculated ValueExperimental ValueReference
UV-Vis SpectroscopyAbsorption Maxima (TD-DFT)~580 nm, ~825 nm580 nm, 825 nm scirp.org
Mössbauer SpectroscopyIsomer Shift (δ) (DFT)~0.4-0.6 mm/s~0.4-0.6 mm/s researchgate.net
Mössbauer SpectroscopyQuadrupole Splitting (ΔE_Q)~0.5-1.5 mm/s~0.5-1.5 mm/s researchgate.net
EPR Spectroscopyg-valuesg ≈ 2.0, 4.3, 6.0g ≈ 2.0, 4.3, 6.0 researchgate.net

Elucidating Redox Behavior and Electron Transfer Processes in Iron(III) Complexes

Computational methods are pivotal in understanding the redox properties and electron transfer (ET) mechanisms of iron(III) complexes. ekb.eg DFT calculations can predict redox potentials and analyze the changes in electronic structure upon reduction or oxidation. wayne.edu For instance, calculations can determine whether a redox process is metal-centered (Fe(III) ↔ Fe(II)) or ligand-centered. wayne.edu In studies of catalytic reactions, computational approaches can assess the feasibility of different ET pathways. For example, in reactions where an iron(II) species is proposed to reduce a substrate radical, calculations can compare the thermodynamics of a stepwise electron transfer-proton transfer (ET/PT) pathway with a concerted proton-coupled electron transfer (PCET) pathway. nih.gov Such studies have shown that PCET can be significantly more favorable, for instance, by lowering the O-H bond dissociation free energy of a coordinated ethanol (B145695) molecule. nih.gov These insights are crucial for understanding and designing more efficient catalytic systems based on iron complexes. nih.govnih.gov

Applications of Iron 3+ Ethanolates in Advanced Materials Science

Precursors for Metal Oxide Materials Synthesis

Iron(3+) ethanolate (B101781) is a valuable precursor for creating iron oxide materials through processes like sol-gel synthesis. fishersci.ca The compound's ability to decompose cleanly at elevated temperatures allows for the formation of high-purity metal oxide structures with controlled morphologies.

Fabrication of Iron Oxide Thin Films via Deposition Techniques

While various iron precursors are utilized for depositing iron oxide thin films, the choice of precursor significantly impacts the deposition conditions and resulting film properties. researchgate.netnorthwestern.edudiva-portal.org Techniques such as metal-organic deposition (MOD) and chemical vapor deposition (CVD) are commonly employed. researchgate.netrsc.orgnih.gov For instance, iron(III) acetylacetonate (B107027) has been used to prepare iron oxide thin films via a simple MOD technique. researchgate.net The process involves depositing a solution of the precursor onto a substrate, followed by a sintering process at temperatures ranging from 365–800°C. researchgate.net This thermal treatment leads to the transformation of the precursor into different crystalline phases of iron oxide, such as amorphous γ-Fe2O3 at lower temperatures (365–400°C) and α-Fe2O3 at higher temperatures (600–800°C). researchgate.net

Similarly, atomic layer deposition (ALD) offers precise control over film thickness and conformity. northwestern.edudiva-portal.org While precursors like ferrocene (B1249389) and iron bisamidinate have been successfully used in ALD, they often require specific oxidants like oxygen or water and operate within distinct temperature windows to achieve desired film growth. northwestern.edudiva-portal.org The selection of the iron precursor is a critical parameter that dictates the necessary deposition conditions, such as temperature and the presence of co-reactants, to fabricate high-quality iron oxide thin films.

Preparation of Iron-Platinum Nanoparticles through Pyrolysis

Iron(3+) ethanolate is a key reagent in the synthesis of iron-platinum (FePt) nanoparticles, which are of significant interest for high-density magnetic recording media. fishersci.caacs.org The synthesis is typically achieved through the pyrolysis of this compound and platinum(II) acetylacetonate. acs.orgresearchgate.net This process involves the simultaneous thermal decomposition of both precursors, leading to the formation of FePt nanoparticles. acs.orgresearchgate.net

Research has shown that monodisperse equiatomic FePt nanoparticles with a mean diameter of 4.5 nm and a narrow composition distribution can be successfully synthesized using this method. acs.orgresearchgate.net The reaction mechanism involves the rapid, allelocatalytic decomposition of the precursors at temperatures between 250-297°C. acs.org The formation of the FePt nanoparticles is characterized by the initial nucleation of platinum, followed by the slower growth of iron (and additional platinum) atoms. acs.org The final particle size, size distribution, and atomic composition can be controlled by adjusting synthetic conditions such as reaction temperature, heating rate, and the molar ratios of precursors and capping agents like oleic acid and oleylamine. acs.org

Table 1: Synthesis of FePt Nanoparticles via Pyrolysis

ParameterValue/ConditionOutcome
Precursors This compound, Platinum(II) acetylacetonateFormation of FePt nanoparticles
Method PyrolysisSimultaneous decomposition and nucleation
Temperature 250–297 °CRapid formation of nanoparticles
Capping Agents Oleic acid, OleylamineStabilization of Fe and Pt atoms, respectively
Mean Diameter 1.8 to 6.8 nmControlled by reaction conditions
Fe Content 29 to 51 atomic %Tunable by precursor ratio

Synthesis of Uniform Iron Oxide Nanocrystals

The synthesis of uniform iron oxide nanocrystals is crucial for their application in various fields, including biomedicine and catalysis. nih.govtandfonline.com Solvothermal methods, often assisted by microwaves, provide a rapid and efficient route for producing these nanocrystals. rsc.org In a typical solvothermal synthesis, an iron precursor, such as iron(III) chloride hexahydrate, is dissolved in a solvent like ethylene (B1197577) glycol along with a precipitating agent. rsc.org The use of a microwave reactor can significantly reduce the reaction time to as little as 30 minutes without the need for subsequent calcination. rsc.org

The properties of the final iron oxide nanoparticles, including their size, shape, and magnetic properties, are highly dependent on the reaction parameters. tandfonline.comrsc.org Factors such as the type of iron salt, the solvent, the precipitating agent, and the reaction temperature and time all play a critical role in determining the characteristics of the resulting nanocrystals. nih.govrsc.org For instance, using Fe(III) as the sole iron source in ethylene glycol allows for the in-situ reduction to Fe(II), ensuring the presence of both oxidation states necessary for the formation of magnetite (Fe3O4). rsc.org This method avoids the need for an inert atmosphere to prevent the oxidation of Fe(II). rsc.org

Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Iron-based MOFs are of particular interest due to their potential applications in gas storage, separation, and catalysis. frontiersin.org The choice of iron precursor and the synthesis conditions are critical in determining the final structure and properties of the MOF.

Optimized Fabrication of Iron-Based MOFs (e.g., MOF-235(Fe), MIL-101(Fe))

The synthesis of specific iron-based MOFs, such as MOF-235(Fe) and MIL-101(Fe), often involves the solvothermal reaction of an iron salt with a terephthalic acid linker in a solvent mixture. chalmers.sersc.orgresearchgate.net However, achieving phase-pure products can be challenging, as different MOF topologies can form under similar conditions. chalmers.sersc.orgresearchgate.net

For example, the synthesis of MOF-235(Fe) is commonly attempted by heating a mixture of an iron(III) source and terephthalic acid in a dimethylformamide (DMF) and ethanol (B145695) solvent. chalmers.sersc.org Investigations have shown that the molar ratio of the reactants and the solvent composition significantly influence the outcome. chalmers.sersc.org A study revealed that using a larger DMF-to-ethanol ratio (3:1) and a stoichiometric Fe(III)-to-terephthalic acid ratio (4:3) can yield a nearly pure MOF-235 product. chalmers.sersc.org Conversely, optimized conditions have been developed to produce high-surface-area MIL-101(Fe) at a lower temperature (80°C) than previously reported (110–150°C). chalmers.sersc.org In-situ X-ray scattering studies have further elucidated the temperature dependence of phase formation, showing that at 80°C, MOF-235 is the primary product, while at 85 and 90°C, MIL-101 formation is favored. chalmers.sersc.org

Table 2: Optimized Synthesis of Iron-Based MOFs

MOF TypeFe(III):TPA RatioDMF:Ethanol RatioTemperature (°C)Result
MOF-235(Fe)4:3 (stoichiometric)3:180Nearly pure product
MIL-101(Fe)--85 - 90Favored formation

Influence of Precursor Structure and Reaction Conditions on MOF Topology and Porosity

The topology and porosity of MOFs are directly influenced by the precursor structure and the reaction conditions, including the choice of metal salt, organic linker, solvent, temperature, and reaction time. nih.gov The coordination environment of the metal ion and the geometry of the organic linker dictate the resulting framework structure. nih.gov

For instance, in the Fe-terephthalate system, multiple MOF phases such as MIL-53, MIL-88, and MIL-101 can be formed from the same Fe³⁺ and terephthalic acid precursors. rsc.org The formation of these different structures is highly sensitive to the reaction conditions. rsc.org MIL-101 and MIL-88 are both constructed from trinuclear iron clusters, but the arrangement of these clusters results in a rigid, highly porous structure for MIL-101 and a flexible, less porous structure for MIL-88. rsc.org The presence of functional groups on the organic linker can also direct the formation of a specific phase; for example, large functional groups may disfavor the formation of the more flexible MIL-88 structure. rsc.org

Furthermore, the choice of the iron salt precursor, such as FeCl₃·6H₂O versus FeCl₂·4H₂O, can influence the resulting MOF phase. nih.gov The presence of different counter-ions (Cl⁻) and the initial oxidation state of the iron can affect the nucleation and growth processes, leading to the preferential formation of one topology over another. nih.gov Modulation of the reaction with additives like acetic acid can also systematically alter the phase outcome, highlighting the intricate interplay between precursor chemistry and reaction conditions in determining the final MOF architecture and its corresponding porosity. nih.gov

Porous Carbon Materials Production

This compound and related iron compounds serve as effective precursors in the synthesis of highly structured carbon materials. The use of an iron catalyst allows for the transformation of various carbon-rich feedstocks into porous and graphitic carbons with properties tailored for specific applications. The decomposition of the iron precursor during thermal treatment yields catalytic nanoparticles that are pivotal in structuring the final carbonaceous material.

Iron-catalyzed graphitization is a process that involves the pyrolysis of carbon-rich precursors, such as biomass, in the presence of an iron catalyst. bham.ac.uk This method is increasingly explored for producing nanostructured graphitic carbons due to its efficiency and the potential for using sustainable precursors. bham.ac.uk During pyrolysis, the iron precursor, which can be an iron salt like iron(III) nitrate (B79036) or an organometallic compound like this compound, decomposes to form iron-containing nanoparticles. bham.ac.ukresearchgate.net These nanoparticles, typically iron carbide (Fe₃C) or iron oxides, act as the catalyst for graphitization. bham.ac.ukresearchgate.net

The mechanism is believed to proceed via the dissolution of amorphous carbon from the pyrolyzed biomass into the catalytic iron nanoparticles, followed by the reprecipitation of this carbon as graphitic layers. bham.ac.uk This process allows for the formation of graphitic structures, such as carbon nanotubes and graphitic shells, at significantly lower temperatures (e.g., 800-900 °C) than traditional non-catalyzed graphitization. bham.ac.ukresearchgate.net The direct conversion of raw lignocellulosic biomass into nanostructured graphitic carbon in a single step highlights a promising route for the large-scale and sustainable synthesis of these advanced materials. researchgate.net

The selection of both the carbon feedstock and the iron precursor provides a significant degree of control over the final structure and porosity of the resulting carbon material. Research has demonstrated that the molecular structure of the biomass precursor directly influences the characteristics of the graphitic carbon produced. rsc.org For instance, using different carbohydrate precursors such as glucose, starch, and cellulose (B213188) with an iron nitrate catalyst under identical pyrolysis conditions results in carbons with distinct porous structures. rsc.org Glucose and cellulose tend to produce mesoporous carbons, whereas starch yields a material with a mix of micropores and mesopores. rsc.org This control is attributed to how the precursor interacts with the catalyst, affecting the size and distribution of the catalytic nanoparticles formed. rsc.org

The choice of the iron precursor salt also plays a role. Studies comparing chloride-based and nitrate-based iron precursors in ultrasonic spray pyrolysis have shown different dominant mechanisms for pore formation. illinois.edu For example, at temperatures below 700°C, using sodium chloride as a template in conjunction with an iron chloride precursor was the primary source of porosity, while at higher temperatures, steam gasification of the carbon became more significant. illinois.edu This demonstrates that the precursor system can be tuned to tailor the surface area and pore size distribution of the final iron-impregnated porous carbon spheres. illinois.edu

Table 1: Effect of Biomass Precursor on Carbon Material Properties rsc.org

Precursor Resulting Porosity Final Structure
Glucose Mesoporous Graphitic Nanostructures
Cellulose Mesoporous Graphitic Nanostructures
Starch Micro- and Mesoporous Mixture of Graphitic Nanostructures and Turbostratic Carbon

Iron-Catalyzed Graphitization of Biomass Feedstocks

Development of Magnetic Materials

Iron(III) coordination clusters, particularly those incorporating alkoxide ligands like ethanolate, are a major focus in the field of molecular magnetism. These discrete polynuclear compounds offer a platform for studying fundamental magnetic interactions and for designing materials with novel magnetic properties for next-generation technologies.

Polynuclear iron(III) clusters are a critical class of compounds for investigating molecular magnetism. researchgate.net The magnetic properties of these clusters are dictated by the exchange interactions between the individual iron(III) ions, which are mediated by the bridging ligands. Generally, the interactions between Fe(III) ions are antiferromagnetic, meaning the electron spins of adjacent metal centers align in opposite directions. researchgate.netresearchgate.net This often leads to a small or zero net magnetic moment (spin ground state) for the molecule. researchgate.net

However, depending on the number of iron centers and the specific geometry (topology) of the cluster, spin frustration effects can lead to large and interesting spin ground states, with some complexes behaving as single-molecule magnets (SMMs). researchgate.net The choice of ligand is crucial in determining the final structure and magnetic behavior. For example, a hexadecametallic iron wheel, Fe₁₆(EtO)₄(O₂CPh)₁₆(Hthme)₁₂₄, explicitly incorporates ethoxide (ethanolate) ligands, and magnetic studies revealed dominant antiferromagnetic interactions between the iron centers. researchgate.net In other systems, such as decanuclear chromium wheels, the choice of alkoxide ligand was shown to switch the magnetic coupling: ethoxide bridges resulted in antiferromagnetic interactions, while methoxide (B1231860) bridges led to ferromagnetic coupling. acs.orgnih.govgla.ac.uk This highlights the subtle but powerful influence of the alkoxide ligand in controlling magnetic properties.

Table 2: Magnetic Properties of Selected Iron(III) Coordination Clusters

Cluster Formula Fragment Nuclearity Key Ligands Observed Magnetic Behavior Reference
[Fe₁₆(EtO)₄...] 16 Ethanolate, Phenylacetate Dominant antiferromagnetic interactions researchgate.net
[Fe₈(IDC)₁₂] 8 Imidazole-dicarboxylate Weak antiferromagnetic coupling (J = -3.8 cm⁻¹) acs.orgnih.gov
[Fe₉O₄...] 9 Pivalate, Tripodal alcohol Small spin ground state due to antiferromagnetic interactions researchgate.net
[Fe₁₁O₄...] 11 Phenylacetate, Pyrimidine S=11/2 spin ground state, single-molecule magnet behavior researchgate.net

The rich coordination chemistry of iron(III) allows it to exist in different spin states, most commonly high-spin (S=5/2) or low-spin (S=1/2), depending on its coordination environment. acs.orgnih.gov This variability is the basis for potential applications in advanced magnetic devices. Fe(III) coordination clusters are considered attractive compounds for use as spin switches and magnetic refrigerants. acs.orgnih.gov

Spin switches are molecules that can be reversibly toggled between two or more spin states by an external stimulus like temperature, pressure, or light. nih.gov This phenomenon, known as spin crossover (SCO), is a key property for molecular-level data storage and processing. nih.govresearchgate.net Magnetic refrigerants, on the other hand, utilize the magnetocaloric effect, where a material's temperature changes in response to an applied magnetic field. Materials with a large number of closely spaced spin states, a feature that can be engineered in polynuclear clusters, are promising for this application.

Magnetostriction is a property of ferromagnetic materials that causes them to change their shape or dimensions during the process of magnetization. This effect is crucial for devices that transduce energy between magnetic and mechanical forms, such as sensors and actuators. nih.gov Engineering iron alloys, like those of iron-gallium (Galfenol) or iron-aluminum (Alfenol), to achieve high magnetostriction requires exquisite control over the alloy's chemical composition and crystalline structure. nih.govdtic.mil

Alkoxide precursors, including this compound, offer a sophisticated route for synthesizing advanced materials with high purity and compositional uniformity. researchgate.net Techniques such as atomic layer deposition (ALD) and sol-gel processes utilize metal alkoxides to create highly uniform thin films and nanoparticles of metals and metal oxides. aip.orgaip.org These deposition methods allow for the engineering of materials at the atomic level. aip.org While not yet a widespread industrial method for bulk alloys, the use of alkoxide-based precursors in these advanced synthesis techniques represents a potential pathway for fabricating magnetostrictive iron alloys. This approach could enable the precise compositional control necessary to optimize magnetostrictive properties beyond the limits of conventional metallurgical methods. nih.gov

Catalytic Applications of Iron 3+ Ethanolates in Organic Synthesis and Beyond

Lewis Acid Catalysis in Organic Transformations

As a Lewis acid, the iron(III) center in iron(3+) ethanolate (B101781) can accept electron pairs, activating substrates for subsequent nucleophilic attack. This property is fundamental to its application in several protective group chemistries and rearrangement reactions. While research often focuses on broader iron(III) catalysts like iron(III) chloride, the use of ethanol (B145695) as a solvent or reactant in these systems strongly suggests the in situ formation and catalytic relevance of iron(3+) ethanolate.

Acetalization of Aldehydes and Protection of Carbonyl Groups

The protection of carbonyl groups, particularly aldehydes, via acetalization is a cornerstone of multi-step organic synthesis. Iron(III)-based catalysts have demonstrated significant efficacy in promoting these reactions. Studies utilizing iron(III) porphyrin complexes in the presence of ethanol for the acetalization of benzaldehyde (B42025) have shown high catalytic activity. researchgate.netmdpi.com For instance, the complex 5,10,15,20-tetrakis(pentafluorphenylporphyrin) iron(III) chloride (Fe5F) has been identified as a highly active catalyst for the acetalization of benzaldehyde using ethanol and triethyl orthoformate (TEOF), a drying agent. researchgate.netmdpi.com The reaction, which produces benzaldehyde diethyl acetal (B89532), is understood to proceed via a Lewis acid mechanism where the iron(III) center activates the carbonyl group. researchgate.netresearchgate.net

The catalytic cycle is proposed to involve the coordination of the aldehyde's carbonyl oxygen to the iron(III) center, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol. researchgate.net The formation of a hemiacetal intermediate is a key step. researchgate.net The fact that these reactions are often conducted in ethanol strongly implies that an iron(III) ethanolate species is either pre-formed or generated in situ, acting as the true catalytic species or a key intermediate. Research has shown that iron(III) chloride, a common precursor, is a potent Lewis acid for such transformations, and its activity in alcoholic media points to the involvement of alkoxide species. wikipedia.orgnih.gov

Table 1: Iron(III)-Catalyzed Acetalization of Benzaldehyde

Catalyst Protective Agent Temperature (°C) Conversion (%) (Time, h) Key Findings Reference
Fe5F Ethanol / TEOF 70 100 (2) Inductive effect of fluorine enhances Lewis acidity. mdpi.com
Fe5F Methanol (B129727) 60 - Forms benzaldehyde dimethyl acetal, showing alcohol is the protecting group. researchgate.net
Fe5F Ethylene (B1197577) Glycol 70 High Selective for cyclic acetal formation. researchgate.netmdpi.com
FeCl₃·6H₂O Alkynyl Aldehyde Acetals Room Temp High Catalyzes intramolecular cyclization. nih.gov

This table presents data on the acetalization of benzaldehyde and related reactions catalyzed by iron(III) complexes, where the use of ethanol as a reagent suggests the involvement of this compound species.

Isomerization Reactions of Epoxides

The rearrangement of epoxides to valuable carbonyl compounds or allylic alcohols is another important transformation catalyzed by Lewis acids. Iron(III) complexes have been shown to be effective catalysts for the isomerization of epoxides. mdpi.com For example, an iron(III) porphyrin, [Fe(TPP)]ClO₄, was found to be a highly efficient catalyst for converting epoxides into carbonyl compounds. mdpi.com Computational and experimental studies on the isomerization of α- and β-pinene epoxides have identified the Fe³⁺ ion as the active catalytic species. nih.gov The mechanism involves the coordination of the epoxide oxygen to the iron(III) center, which facilitates the cleavage of a C-O bond and subsequent rearrangement. nih.gov

While these studies establish the role of the iron(III) ion as a Lewis acid catalyst, specific research focusing exclusively on this compound for this transformation is limited. The reactions are typically carried out in non-alcoholic solvents to avoid nucleophilic ring-opening. However, the fundamental principle of Lewis acid catalysis by an iron(III) center is the same. The choice of ligands or counter-ions, including ethanolate, could modulate the catalyst's activity and selectivity, but this remains an area for further investigation. The discovery that iron(III) chloride can react with propylene (B89431) oxide to form poly(propylene oxide) highlights the reactivity of simple iron salts with epoxides. acs.org

Redox Catalysis with Iron(3+) Ethanolates

The ability of iron to cycle between its +2 and +3 oxidation states is central to its role in redox catalysis. This compound and related species are implicated in both oxidative and reductive transformations, including the activation of C-H bonds and the hydrogenation of unsaturated molecules.

Hydrogenation of Carbon Dioxide and Bicarbonates

The conversion of carbon dioxide (CO₂) and bicarbonates into valuable chemicals like formic acid and methanol is a critical area of research for carbon capture and utilization. Iron-based catalysts are attractive for these hydrogenations due to iron's abundance and low toxicity. nih.gov Research has shown that iron complexes can effectively catalyze the hydrogenation of CO₂ and its derivatives. researchgate.net

A proposed mechanism for the Wacker-type oxidation of olefins catalyzed by iron complexes in ethanol involves the formation of an iron(III) ethoxide complex (FeX₂OEt) as a key intermediate. researchgate.net This species reacts with a silane (B1218182) to generate an iron(III) hydride complex, which is central to the subsequent catalytic steps. researchgate.net In the context of CO₂ hydrogenation, iron complexes in the presence of ethanol can facilitate the reduction. researchgate.net The catalytic system's performance is influenced by additives and the specific ligand environment around the iron center. While direct studies initiating with this compound are not common, the reaction conditions in several successful iron-catalyzed CO₂ hydrogenation systems, which include ethanol, suggest the plausible formation and participation of such species in the catalytic cycle.

Oxidative Dehydrogenation of Amines and Polyamine Ligands

Iron(III)-promoted oxidative dehydrogenation of amines to imines is a biologically relevant reaction and a useful transformation in synthetic chemistry. Mechanistic studies have provided direct evidence for the involvement of iron(III) ethanolate species in these reactions. In the presence of ethanol, an iron(III) complex with a polyamine ligand can undergo an intramolecular redox reaction. nih.gov

A detailed mechanistic study of the oxidative dehydrogenation of the iron(III) complex [FeᴵᴵᴵL³]³⁺ in ethanol showed that the reaction proceeds via the formation of an iron(III) ethoxide complex. researchgate.net This intermediate is crucial for the subsequent steps. The final product is often an iron(II)-imine complex, indicating that the iron(III) center is reduced while the amine ligand is oxidized. nih.gov This process provides a clear example of this compound acting as a key player in a redox catalytic cycle, facilitating both the deprotonation and electron transfer events necessary for the dehydrogenation.

Table 2: Mechanistic Insights into Iron-Catalyzed Oxidative Dehydrogenation

Reactant/System Solvent Proposed Intermediate Key Outcome Mechanistic Implication Reference
[FeᴵᴵᴵL³]³⁺ Complex Ethanol Iron(III) ethoxide complex Formation of Fe(II)-imine complex Ethoxide acts as a base and is involved in the rate-determining step. researchgate.net
Fe(III) with Polyamine Ligand Ethanol Iron(III) ethoxide Intramolecular redox reaction Simultaneous reduction of Fe(III) and oxidation of the ligand. nih.gov

This table summarizes findings from mechanistic studies where this compound is identified or strongly implicated as a critical intermediate in the oxidative dehydrogenation of amine ligands.

Wacker-Type Oxidation of Olefins to Ketones

The Wacker process, traditionally catalyzed by palladium, is a cornerstone of industrial organic synthesis for the oxidation of olefins to ketones. However, the expense and toxicity of palladium have driven the search for more sustainable alternatives. Iron-catalyzed Wacker-type oxidations have emerged as a practical and environmentally benign option, often utilizing ambient air as the sole oxidant. nih.gov

In these reactions, an iron(III) ethoxide complex is proposed to be generated in situ. This complex then reacts with a silane, such as phenylsilane (B129415) (PhSiH₃), to form an iron(III) hydride species. researchgate.net This hydride subsequently participates in a hydrogen atom transfer (HAT) with the olefin to generate a carbon-centered radical. This radical is then trapped by oxygen from the air and further transformed to the corresponding ketone. researchgate.net

Research has demonstrated the effectiveness of various iron catalyst systems for the Wacker-type oxidation of olefins to ketones at room temperature. researchgate.netnih.gov These methods are noted for their operational simplicity, mild reaction conditions, and high tolerance for various functional groups. nih.govresearchgate.netnih.gov For instance, tris(dibenzoylmethanato)iron(III) [Fe(dbm)₃] and a combination of iron(II) chloride with neocuproine (B1678164) have been successfully employed as catalysts. researchgate.netnih.gov Labeling experiments have confirmed that the oxygen atom incorporated into the ketone product originates from the ambient atmosphere. nih.gov

A notable recent development in this area is the use of Fe(III) citrate (B86180)·nH₂O as a highly efficient co-catalyst in the Wacker-type oxidation of aliphatic terminal alkenes. chemrxiv.org The hydrophilic nature of the citrate ligand is believed to render the in-situ generated palladium/iron-olefin complexes amphiphilic, facilitating the reaction. chemrxiv.org

Table 1: Iron-Catalyzed Wacker-Type Oxidation of Olefins
Catalyst SystemOxidantKey FeaturesReference
Fe(dbm)₃ or FeCl₂/neocuproine with PhSiH₃Ambient AirRoom temperature, high functional group tolerance, operationally simple. researchgate.netnih.gov
Fe(III) citrate·nH₂O (as co-catalyst with Pd)Not specifiedHighly efficient for aliphatic terminal alkenes. chemrxiv.org
Iron(II) chloride, polymethylhydrosiloxaneAmbient AirInexpensive and nontoxic reagents, exceptional functional-group tolerance. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound and related iron complexes are instrumental in catalyzing a variety of reactions that form carbon-carbon and carbon-heteroatom bonds.

Hydrogen Atom Transfer (HAT) has become a powerful strategy for the generation of radicals from alkenes, initiating a cascade of bond-forming reactions. In these processes, an iron(III) complex, often in conjunction with a silane in ethanol, generates a reactive iron-hydride species. This metal hydride can then transfer a hydrogen atom to an alkene, producing a carbon-centered radical that can participate in subsequent coupling reactions. nih.gov

This methodology has been successfully applied to both intramolecular and intermolecular coupling of alkenes with various partners, including other alkenes and hydrazones. The use of Fe(acac)₃ as a catalyst with PhSiH₃ as a reductant has been particularly effective in the coupling of electron-neutral and electron-rich alkenes. nih.gov Computational and mechanistic studies have revealed that the formation of the Fe-H intermediate is the rate-limiting step and that the success of the catalytic system is due to the exceptionally weak Fe-H bond. nih.gov

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to traditional palladium-catalyzed methods like the Heck and Sonogashira reactions. numberanalytics.comresearchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

While the direct use of this compound in these specific named reactions is not extensively documented, the broader field of iron-catalyzed cross-coupling is well-established. Iron complexes, in general, have demonstrated high activity in coupling organometallic reagents with a variety of substrates. researchgate.net

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, has been successfully achieved using iron catalysis. libretexts.orgwikipedia.org For example, a system employing FeCl₃·6H₂O and 1,10-phenanthroline (B135089) in water under aerobic conditions has been reported for the coupling of aryl iodides with terminal alkynes. researchgate.net This highlights the potential for iron-based systems to replace the traditional palladium and copper co-catalysts. libretexts.orgwikipedia.org

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has also been explored with iron catalysts. Although specific examples with this compound are scarce, the general principles of iron-catalyzed cross-coupling suggest its potential applicability.

The direct functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis, and iron catalysis is playing an increasingly important role in this area. nih.govresearchgate.net Iron-catalyzed C-H activation can proceed through various mechanisms, including those involving organoiron intermediates. researchgate.net

Chelation-assisted iron-catalyzed C-H activation has become a powerful strategy for regioselective functionalization. nih.govnih.gov In these reactions, a directing group on the substrate coordinates to the iron center, bringing it in close proximity to a specific C-H bond and facilitating its cleavage. Iron complexes have been shown to catalyze the arylation, alkylation, and amination of C-H bonds. nih.gov

Remote functionalization of C(sp³)–H bonds in alkenes has also been achieved using iron catalysis via a 1,n-hydrogen-atom-transfer (HAT) mechanism. rsc.org In this approach, an alkene is used as a precursor to a C-centered radical, which then promotes the selective cleavage of a distant C-H bond. rsc.org

Achieving high levels of stereoselectivity in chemical reactions is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. numberanalytics.com Iron catalysis has made significant strides in the field of asymmetric synthesis. mdpi.com

The use of chiral ligands to modify iron catalysts is a common strategy to induce enantioselectivity. mdpi.com For example, chiral N₂P₂ complexes and Knölker-type catalysts have been effectively used in the asymmetric transfer hydrogenation of ketones. mdpi.com Another approach involves creating "chiral-at-metal" catalysts, where the asymmetric arrangement of achiral ligands around the iron center imparts chirality. mdpi.com

Iron(III)-based metalloradical catalysis has been successfully employed for asymmetric cyclopropanation. springernature.com These systems exploit the generation of metal-stabilized radicals to control the stereochemical outcome of the reaction. springernature.com Furthermore, organoiron complexes have shown potential as chiral auxiliaries, directing the stereochemistry of nucleophilic additions. nih.gov

Table 2: Research Findings in Iron-Catalyzed Bond Formations
Reaction TypeCatalyst/ReagentsKey FindingsReference
Hydrogen Atom Transfer (HAT)Fe(acac)₃, PhSiH₃, EtOHGenerates a reactive iron-hydride for radical formation from alkenes. nih.gov
Sonogashira-Type CouplingFeCl₃·6H₂O, 1,10-phenanthroline, H₂OEfficient coupling of aryl iodides and terminal alkynes under aerobic conditions. researchgate.net
C-H ActivationIron complexes with directing groupsEnables regioselective arylation, alkylation, and amination. nih.govnih.gov
Asymmetric CyclopropanationFe(III)-based metalloradical catalystsProvides a stereoselective route to valuable three-membered carbocycles. springernature.com

C-H Activation Processes

Sustainable Catalysis and Environmental Implications

The use of iron catalysts, including this compound, aligns with the principles of green chemistry. catalysis.blog Iron is an abundant, low-cost, and significantly less toxic metal compared to precious metals like palladium, platinum, and rhodium. numberanalytics.comacdlabs.com This makes iron catalysis an attractive option for developing more sustainable and environmentally friendly chemical processes. isct.ac.jp

Iron-based catalysts can often operate under milder reaction conditions, which can lead to reduced energy consumption. catalysis.blog They also open up possibilities for using renewable feedstocks. catalysis.blog

However, there are challenges to consider. Iron catalysts are generally less active than their precious metal counterparts, meaning that higher catalyst loadings may be required to achieve the same efficiency. acdlabs.com This can necessitate more extensive purification steps to remove the iron catalyst from the final product. acdlabs.com Despite this, the purification of iron catalysts is often easier due to their higher water solubility compared to many palladium catalysts. acdlabs.com

The development of highly active and selective iron catalysts remains a key area of research. numberanalytics.com Overcoming these challenges will further solidify the role of iron, and specifically compounds like this compound, as a cornerstone of sustainable catalysis.

Advantages of Iron Catalysis (Abundance, Low Toxicity, Cost-Effectiveness)

The pursuit of sustainable chemical synthesis has placed a significant emphasis on replacing rare and toxic precious metals like palladium, rhodium, and ruthenium with more environmentally benign and economically viable alternatives. mdpi.com Iron has emerged as a frontrunner in this endeavor due to a unique combination of beneficial properties that make it an ideal candidate for broad catalytic applications. rsc.orgescholarship.org

Abundance and Cost-Effectiveness: Iron is the fourth most abundant element in the Earth's crust, making it readily available and exceptionally inexpensive compared to precious metals. rsc.org This abundance translates directly into lower catalyst costs, a critical factor for large-scale industrial processes and academic research alike. The use of simple iron salts and complexes, such as this compound which can be formed from common reagents, further enhances the cost-efficiency of synthetic methodologies. rsc.orgnih.gov

Low Toxicity and Biocompatibility: Iron is an essential element for most life forms, and its compounds are generally characterized by low toxicity. rsc.orgresearchgate.net This contrasts sharply with the high toxicity associated with many heavy metals used in catalysis. The biocompatibility of iron catalysts is particularly advantageous in the synthesis of pharmaceuticals, agrochemicals, and other materials where even trace metal impurities are a significant concern. acs.org

Versatile Redox Chemistry: Iron can readily exist in a wide range of oxidation states, from -2 to +6, and can participate in one-electron transfer processes. savemyexams.com This electrochemical versatility allows iron catalysts to mediate a vast array of chemical transformations, including oxidations, reductions, cross-coupling reactions, and polymerizations. mdpi.comresearchgate.netnih.gov The catalytic cycle can often be tuned by selecting the appropriate ligands and reaction conditions, enabling control over reactivity and selectivity.

The convergence of these advantages makes iron catalysis a cornerstone of green chemistry, offering a sustainable alternative that does not compromise on chemical efficiency. The development of catalysts from simple precursors like this compound embodies this principle, providing accessible and powerful tools for modern organic synthesis.

Comparative Studies: Heterogeneous vs. Homogeneous Catalysis Paradigms

Iron catalysts can be employed in two primary modes: homogeneous, where the catalyst is in the same phase as the reactants (typically dissolved in a solvent), and heterogeneous, where the catalyst is in a different phase (usually a solid in a liquid or gas phase). mdpi.comsavemyexams.com Each paradigm offers distinct advantages and disadvantages, and the choice between them depends on the specific requirements of the chemical process.

Homogeneous Catalysis involves discrete, soluble iron complexes. mdpi.com A key advantage is that the catalyst's structure, and thus its activity and selectivity, can be precisely tuned by modifying its ligand environment. mdpi.com This allows for a high degree of control over the reaction at a molecular level. For instance, studies on the depolymerization of poly(ethylene terephthalate) (PET) with ethanol have shown that simple homogeneous iron(III) catalysts like iron(III) chloride can exclusively yield the desired products, diethyl terephthalate (B1205515) and ethylene glycol. rsc.org Similarly, various 1,3-diketonato iron(III) complexes have been evaluated as homogeneous catalysts for the Wacker-type oxidation of olefins, demonstrating how ligand choice can influence product yield. nih.gov However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product mixture, which can lead to product contamination and catalyst loss, complicating recycling efforts. ajol.info

Heterogeneous Catalysis utilizes a solid catalyst, which can be easily separated from the reaction mixture by simple filtration. mdpi.com This facilitates catalyst recovery and reuse, a major advantage for industrial applications and sustainable chemistry. mdpi.com Iron catalysts can be heterogenized by immobilizing them on solid supports like silica (B1680970), alumina, or polymers. mdpi.commdpi.comrsc.org This approach not only simplifies work-up but can also enhance catalyst stability and, in some cases, activity. A comparative study on the oxidation of cyclohexane (B81311) using a biomimetic iron complex provides a clear illustration. The homogeneous catalyst showed significantly lower conversion and selectivity compared to its heterogenized counterpart immobilized within a nanostructured silica (Al-MCM-41). mdpi.com

Table 1. Comparison of Homogeneous vs. Heterogeneous Iron Catalysis in Cyclohexane Oxidation mdpi.com
Catalyst SystemCatalysis TypeConversion (%)Selectivity (Cyclohexanone %)Selectivity (Cyclohexanol %)
[Fe(L)2OH(H2O)3] (L = pyridoxinato)Homogeneous476040
[Fe(L)2OH(H2O)3] immobilized on Al-MCM-41Heterogeneous868812

Conversely, some reactions benefit from the high activity and selectivity achievable under homogeneous conditions. For example, in biomass upgrading, transformations of bio-alcohols have shown higher conversions and selectivities with homogeneous catalysts compared to their heterogeneous equivalents. mdpi.com The development of strategies to immobilize active homogeneous catalysts onto solid supports seeks to combine the benefits of both paradigms: the high, tunable activity of homogeneous systems with the ease of recovery of heterogeneous ones. mdpi.com

Table 2. Performance of Homogeneous Iron(III) Catalysts in Wacker-Type Oxidation of 2-Vinylnaphthalene nih.gov
CatalystCatalyst Loading (mol%)Yield of Ketone (%)
Fe(acac)310Low
Fe(dbm)33~80
Fe(ba)3381

The ongoing research into both homogeneous and heterogeneous iron catalysis, including systems based on simple alkoxides like this compound, continues to expand the toolkit available for sustainable chemical synthesis.

Future Research Directions and Emerging Opportunities for Iron 3+ Ethanolates

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of iron(3+) ethanolate (B101781) has traditionally relied on methods such as the reaction of anhydrous iron(III) chloride with sodium ethoxide or through an ammonia-based route. google.com While effective, these methods can present challenges related to purity, yield, and the handling of moisture-sensitive reagents. google.com Future research will be directed towards the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of exploration will likely include:

Non-hydrolytic sol-gel processes: These methods, which utilize the reactions of metal alkoxides in organic solvents, offer a promising alternative for synthesizing iron oxide nanocrystals from iron alkoxide precursors. researchgate.netnih.gov Research into surfactant-free thermal decomposition of iron alkoxides is an emerging area. researchgate.net

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve the properties of the resulting materials. rsc.org Exploring microwave-assisted solvothermal synthesis using iron precursors in solvents like ethylene (B1197577) glycol could lead to rapid and efficient production of iron-oxide-based nanoparticles. rsc.org

Mechanochemical methods: These solvent-free or low-solvent approaches involve mechanical mixing and thermal treatment and could offer a more sustainable route to iron(III) oxide and related materials. researchgate.net

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Understanding the reaction mechanisms involving iron(3+) ethanolate is crucial for optimizing its applications. This requires the ability to detect and characterize short-lived transient species and reaction intermediates. Future research will heavily rely on advanced spectroscopic techniques to provide these critical insights.

Ultrafast Spectroscopy: Techniques like ultrafast UV pump/IR probe spectroscopy can be employed to study the dynamics of transient species in solution. diva-portal.org For instance, the photodissociation of related iron carbonyls in ethanol (B145695) has been studied to understand the behavior of transient irontetracarbonyl species. diva-portal.orgchemrxiv.orgnih.gov

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and coordination environment of iron. It has been used to identify iron(II) and iron(III) species in catalytic cycles and to characterize the products of synthetic reactions. researchgate.netnih.govnih.gov

In-situ and Operando Spectroscopy: Combining spectroscopic methods with reaction setups will allow for real-time monitoring of catalytic processes. This can provide direct evidence for the formation and consumption of intermediates, such as the proposed iron(III)-thiolate intermediates in certain hydrogenation reactions. chemrxiv.org

Multi-Scale Computational Modeling to Guide Experimental Design and Interpretation

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. For iron(3+) ethanolates, multi-scale modeling will be instrumental in guiding experimental work and providing a deeper understanding of their properties and reactivity.

DFT Calculations: DFT can be used to predict the structures, energies, and spectroscopic properties of iron ethoxide complexes and their reaction intermediates. mdpi.comrsc.org For example, DFT studies have been used to investigate the electronic structure of iron complexes with related ligands and to understand the mechanism of catalytic reactions. nih.govnih.gov The choice of appropriate parameters, such as the Hubbard-U correction, is critical for accurately modeling iron oxides. mdpi.com

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide insights into the dynamic behavior of iron ethoxide species in solution, including their interactions with solvent molecules and the mechanisms of ligand exchange. diva-portal.org Studies on similar systems have challenged previously proposed mechanisms like "chain-walking" for solvent coordination. diva-portal.orgchemrxiv.org

Integrated Experimental-Computational Approaches: The most powerful approach will involve a close synergy between experimental and computational studies. Experimental results will provide benchmarks for theoretical models, while computational predictions will guide the design of new experiments. This integrated approach has been successfully used to elucidate complex reaction mechanisms, such as those in iron-catalyzed cross-coupling reactions. nih.gov

Rational Design of Next-Generation Catalysts and Functional Materials

This compound serves as a valuable precursor for the synthesis of a variety of functional materials, particularly iron oxides. thermofisher.inchemicalbook.com Future research will focus on the rational design of these materials with tailored properties for specific applications.

Catalysis: this compound is a precursor to active catalysts for reactions like olefin hydrogenation. chemrxiv.org Future work will aim to design more active and selective catalysts by modifying the ligand environment of the iron center. Understanding the role of species like iron(III) hydrides, which can be formed from ethoxide precursors, is key to this endeavor. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles synthesized from this compound have applications in magnetic recording and biotechnology. google.comresearchgate.net Research will focus on controlling the size, shape, and magnetic properties of these nanoparticles through precise control of the synthesis conditions. rsc.orgcapes.gov.br The functionalization of these nanoparticles with other materials, such as gold or copper oxide, will be explored to create multifunctional nanocomposites. researchgate.net

Thin Films: Thin films of iron(III) oxide prepared from this compound solutions via spin-coating and heat treatment have potential applications in optical and magnetic recording. google.com Future efforts will concentrate on improving the stability of the precursor solutions and optimizing the film deposition and annealing processes to achieve desired film properties. google.com

Interdisciplinary Research Integrating Iron(3+) Ethanolates in Biological and Environmental Systems

The reactivity and precursor nature of this compound open up opportunities for its application in interdisciplinary fields such as biology and environmental science.

Biomedical Applications: Iron oxide nanoparticles derived from this compound are being investigated for biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in drug delivery systems. nih.govpubcompare.ai Future research will focus on synthesizing biocompatible and stable nanoparticles and exploring their interactions with biological systems. nih.gov

Environmental Remediation: Iron-based materials are known to be effective in environmental remediation, for example, in water purification. researchgate.net The potential of materials derived from this compound for the degradation of pollutants will be an important area of investigation. However, the environmental impact of the compound itself needs consideration, as it may have long-term adverse effects. thermofisher.com

Understanding Biogeochemical Iron Cycling: While not a direct application, studying the reactions of iron alkoxides can provide fundamental insights into the behavior of iron in natural systems where it plays a crucial role in many biological and geological processes. The hydrolysis of iron(III) species is a key process in the formation of iron oxides in the environment. amasci.net

Q & A

Q. Q1. What are the established methods for synthesizing and characterizing Iron(3+) ethanolate, and how do thermodynamic conditions influence its crystalline structure?

Methodological Answer: this compound synthesis typically involves solvent-mediated crystallization under controlled thermodynamic conditions. For example, ethanolates of similar metal complexes (e.g., lamotrigine ethanolate) are formed via solvent evaporation or mechanochemical grinding, with stoichiometry confirmed via binary solid-liquid phase diagrams . Characterization methods include:

  • X-ray Diffraction (XRD): Resolves crystalline structure and confirms ethanol coordination .
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions and stability thresholds .
  • FTIR Spectroscopy: Detects ethanol binding modes (e.g., bridging vs. terminal ligands) .
    Thermodynamic parameters (e.g., temperature, solvent polarity) critically affect crystallinity and stability.

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in multicomponent systems, and how are these methods validated?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) is widely used for quantification, as demonstrated for Darunavir ethanolate, with validation per ICH guidelines . Key parameters:

  • Column: Symmetry C18 (150 mm × 4.6 mm, 3.5 µm) for optimal separation .
  • Mobile Phase: Acetonitrile-phosphate buffer (50:50 v/v) at 1 ml/min flow rate .
  • Detection: UV-Vis at 262 nm (adjustable based on ligand absorption bands) .
    Validation includes linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Advanced Research Questions

Q. Q3. How can conflicting data on the hydrolytic stability of this compound in aqueous environments be reconciled, and what experimental approaches resolve kinetic vs. thermodynamic degradation pathways?

Methodological Answer: Contradictions arise from differing experimental conditions (pH, ionic strength, temperature). To resolve this:

  • Kinetic Studies: Use stopped-flow spectrophotometry to monitor real-time hydrolysis rates under varying pH .
  • Thermodynamic Analysis: Construct Pourbaix diagrams to map stability regions relative to Fe³+ speciation .
  • Advanced Characterization: Pair NMR (for solvation dynamics) with mass spectrometry (degradation product identification) .
    Control humidity using desiccators or humidity chambers to isolate moisture-induced degradation .

Q. Q4. What strategies enable the design of this compound co-crystals with enhanced bioavailability or catalytic activity, and how are these evaluated computationally?

Methodological Answer: Co-crystal design involves:

  • Supramolecular Synthons: Identify hydrogen-bonding motifs between ethanolate and co-formers (e.g., carboxylic acids) via Cambridge Structural Database (CSD) mining .
  • Computational Screening: Use density functional theory (DFT) to predict binding energies and stability .
  • In Vitro Testing: Assess dissolution rates using USP apparatus II (paddle method) under biorelevant conditions (e.g., simulated gastric fluid) .
    Evaluate catalytic activity via cyclic voltammetry to measure redox potentials influenced by ethanol coordination .

Q. Q5. How can in situ characterization techniques (e.g., variable-temperature XRD) elucidate the dynamic behavior of this compound during thermal activation or catalytic cycles?

Methodological Answer:

  • In Situ XRD: Perform temperature-resolved scans (25–300°C) to track lattice parameter changes and phase transitions .
  • Operando Spectroscopy: Combine Raman spectroscopy with gas chromatographymass spectrometry (GC-MS) to correlate structural changes with catalytic byproduct formation .
  • Data Analysis: Use Rietveld refinement for phase quantification and Avrami-Erofeev models for kinetic analysis of crystallization/decrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.